Product packaging for 4-(1H-indol-3-yl)-4-oxobutanoic acid(Cat. No.:CAS No. 835-45-0)

4-(1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B1300245
CAS No.: 835-45-0
M. Wt: 217.22 g/mol
InChI Key: NLUOPJQCFYTMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1H-Indol-3-yl)-4-oxobutanoic acid, also known as Indole-3-(4'-oxo)butyric acid, is an important organic building block in chemical and pharmaceutical research. This compound, with the CAS registry number 835-45-0, has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol . It is characterized by its high purity, typically available at 98% or higher, and a melting point of 241-242°C (ethanol) . As a versatile synthetic intermediate, its structure featuring both an indole ring and a carboxylic acid group makes it a valuable precursor in the synthesis of more complex molecules . Researchers utilize this compound in various exploratory syntheses, including routes to novel heterocyclic compounds. The product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes. Buyers are responsible for verifying the identity and purity for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1300245 4-(1H-indol-3-yl)-4-oxobutanoic acid CAS No. 835-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUOPJQCFYTMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352597
Record name Indole-3-(4'-oxo)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-45-0
Record name Indole-3-(4'-oxo)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 835-45-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(1H-indol-3-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-(1H-indol-3-yl)-4-oxobutanoic acid. The document details the spectroscopic data, experimental protocols for its synthesis, and a logical workflow for its structural verification, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Compound Identity and Properties

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃--INVALID-LINK--
Molecular Weight 217.22 g/mol --INVALID-LINK--
CAS Number 835-45-0--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 235 °C (decomposes)--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Spectroscopic Data for Structure Elucidation

The structural framework of this compound is confirmed through the concerted analysis of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (500 MHz, DMSO-d₆) δ (ppm): [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.27br s1HCOOH
8.31d, J = 8.31 Hz1HAr-H
7.93d, J = 3.9 Hz1HNH
7.61d, J = 7.3 Hz1HAr-H
7.23–7.32m2HAr-H
6.74d, J = 3.4 Hz1HAr-H
3.24–3.26m2H-CH₂-
2.63–2.66m2H-CH₂-

¹³C NMR (126 MHz, DMSO-d₆) δ (ppm): [1]

Chemical Shift (ppm)Assignment
173.6COOH
165.1C=O
136.5Ar-C
128.2Ar-C
126.5Ar-C
122.3Ar-C
121.4Ar-C
120.8Ar-C
112.2Ar-C
111.0Ar-C
35.3-CH₂-
34.8-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in the molecule. The characteristic absorption bands are predicted based on the known structure.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-H (indole)Stretching
3300-2500 (broad)O-H (carboxylic acid)Stretching
~1700C=O (carboxylic acid)Stretching
~1680C=O (ketone)Stretching
~1600, ~1450C=C (aromatic)Stretching
~1330C-NStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

Ionm/z
[M+H]⁺218.07
[M+Na]⁺240.05

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of indole with succinic anhydride. Due to the acid-sensitive nature of indole, milder Lewis acids or specific reaction conditions are preferred to prevent polymerization and control regioselectivity.

Reaction Scheme:

G cluster_0 Indole cluster_1 Succinic Anhydride cluster_2 This compound indole indole plus + indole->plus succinic_anhydride succinic_anhydride arrow Lewis Acid (e.g., BF₃·OEt₂) Solvent (e.g., Dichloromethane) succinic_anhydride->arrow product product plus->succinic_anhydride arrow->product

Figure 2: Synthesis of this compound

Detailed Protocol:

A general procedure for the Friedel-Crafts acylation of indole with an anhydride using a mild Lewis acid is as follows. Note that optimization of reaction time, temperature, and stoichiometry may be required.

  • Reaction Setup: To a solution of indole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.1 equivalents).

  • Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a mild Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), (1.5-2.0 equivalents) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound, integrating data from various analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_elucidation Structure Confirmation synthesis Synthesis via Friedel-Crafts Acylation purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy ms Mass Spectrometry nmr_analysis Determine C-H Framework Connectivity nmr->nmr_analysis ir_analysis Identify Functional Groups (C=O, N-H, O-H) ir->ir_analysis ms_analysis Confirm Molecular Weight & Fragmentation ms->ms_analysis elucidation Final Structure Elucidation of This compound nmr_analysis->elucidation ir_analysis->elucidation ms_analysis->elucidation

Figure 3: Workflow for Structure Elucidation

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of this compound is limited, indole-based compounds are a well-established class of molecules with diverse pharmacological properties. Many indole derivatives are known to interact with various biological targets and signaling pathways.

A study investigating potential influenza neuraminidase inhibitors identified this compound as a compound with modest but reproducible inhibitory activity against the H1N1 neuraminidase.[1] This suggests a potential, albeit weak, interaction with the catalytic pocket of this viral enzyme.

Indole derivatives, in general, have been shown to modulate a variety of signaling pathways, including those involved in cancer progression, inflammation, and neurological disorders. For instance, indole-3-carbinol and its derivatives are known to target the PI3K/Akt/mTOR and NF-κB signaling pathways. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

The following diagram depicts a generalized signaling pathway that is often modulated by indole-containing compounds, providing a potential framework for future investigation of the target molecule.

G cluster_pathway Potential Signaling Pathway Modulation by Indole Derivatives receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation nfkb->proliferation indole Indole Derivative (e.g., this compound) indole->akt Inhibition?

Figure 4: Generalized PI3K/Akt Signaling Pathway

References

A Comprehensive Technical Guide to 4-(1H-indol-3-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of 4-(1H-indol-3-yl)-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates key data into structured tables, outlines detailed experimental protocols, and presents logical workflows through specialized diagrams. The indole nucleus is a prominent scaffold in numerous biologically active compounds, making a thorough understanding of its derivatives, such as the title compound, essential for the advancement of new therapeutic agents.

Core Physicochemical Properties

This compound, also known as γ-Oxoindole-3-butyric acid, is a solid organic compound featuring an indole moiety linked to a butanoic acid chain via a ketone group. Its chemical and physical characteristics are fundamental to its handling, formulation, and potential biological activity.

Chemical Identity
IdentifierValueReference
IUPAC Name This compound[1][2]
CAS Number 835-45-0[2][3]
Molecular Formula C12H11NO3[2][3]
Synonyms Indole-3-(4'-oxo)butyric acid, 4-(1H-indol-3-yl)-4-oxo-butyric acid, gamma-Oxoindole-3-butyric acid[2][3][4]
InChI Key NLUOPJQCFYTMGC-UHFFFAOYSA-N[1][3]
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O[1]
Physical and Chemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 217.22 g/mol [1][3][4]
Physical Form Solid[3]
Melting Point 241-242 °C (recrystallized from ethanol)[4]
Topological Polar Surface Area 70.2 Ų[1]
XLogP3 1.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 217.07389321 Da[1]
Storage Conditions Room temperature, sealed in dry, keep in dark place[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for scientific research. The following sections provide established protocols for the synthesis and analytical characterization of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of 4-(aryl)-4-oxobutanoic acids is commonly achieved via a Friedel-Crafts acylation reaction.[5] This protocol adapts the general method for the specific synthesis of this compound using indole and succinic anhydride.

Objective: To synthesize this compound.

Materials:

  • Indole

  • Succinic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl), cold

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride (0.10 M) in nitrobenzene (30 mL) under anhydrous conditions.

  • Addition of Reactants: Add indole (0.05 M) to the stirred suspension. In a separate beaker, dissolve succinic anhydride (0.10 M) in a minimal amount of nitrobenzene and add this solution dropwise to the reaction flask over 30 minutes.

  • Reaction: Gently heat the reaction mixture on a water bath with continuous stirring for approximately 4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold 5% hydrochloric acid.

  • Purification: The crude product will precipitate. Filter the solid, then wash it with cold water. To purify, dissolve the crude product in a 5% sodium bicarbonate solution. Extract any remaining nitrobenzene with ether. Acidify the aqueous layer with dilute hydrochloric acid to re-precipitate the purified product.

  • Recrystallization: Filter the purified product and recrystallize from hot ethanol to obtain crystalline this compound. Dry the final product under a vacuum.

G Synthesis Workflow: Friedel-Crafts Acylation A Reactants (Indole, Succinic Anhydride, AlCl3, Nitrobenzene) B Reaction Mixture (Heating & Stirring) A->B Combine & Heat C Quenching (Ice-cold HCl) B->C Cool & Pour D Crude Product Precipitation C->D Isolate E Purification (NaHCO3 wash, Acidification) D->E Dissolve & Re-precipitate F Recrystallization (Ethanol) E->F Filter & Dissolve G Final Product This compound F->G Cool & Filter G Workflow for HPLC Purity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (ACN/Water) A->B C Filter Sample (0.45 µm) B->C E Inject Blank, Standards, & Sample C->E D Equilibrate System (C18 Column) D->E F Acquire Chromatogram (UV Detector) E->F G Identify Peak by Retention Time F->G H Integrate Peak Area G->H I Calculate Purity (%) H->I

References

An In-depth Technical Guide to the Synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(1H-indol-3-yl)-4-oxobutanoic acid, a compound of interest in various research and development fields, including its role as a plant auxin. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound, also known as indole-3-succinic acid, is a derivative of the ubiquitous indole scaffold. The primary and most documented methods for its synthesis involve the acylation of indole. This guide will focus on two main approaches: a two-step synthesis via a maleic anhydride adduct and a direct Friedel-Crafts acylation with succinic anhydride. The challenges associated with the direct acylation of the electron-rich and acid-sensitive indole ring will also be discussed, along with potential solutions using milder catalysts.

Two-Step Synthesis via a Maleic Anhydride Adduct

This method is a well-documented pathway that proceeds through an intermediate formed from the reaction of indole with maleic anhydride. This intermediate is subsequently hydrolyzed to yield the final product.

Experimental Protocol

Step 1: Synthesis of Maleyl Diindole Intermediate

  • In a suitable reaction vessel, dissolve 14.57 g (0.1486 mole) of maleic anhydride in 11.0 mL of ethyl acetate.

  • To this solution, add 34.81 g (0.297 mole) of indole with magnetic stirring.

  • Continue stirring the deep orange-red solution until all the indole has dissolved.

  • Allow the solution to stand at 4°C for 48 hours, during which time yellow-orange crystals of maleyl diindole will form.

  • Collect the crystals by filtration and wash with 10 mL of ethanol.

Step 2: Hydrolysis to this compound

  • Take the 28.48 g (0.0857 mole) of the maleyl diindole intermediate obtained in Step 1 and add it to 150 mL of a 30% aqueous potassium hydroxide solution.

  • Reflux the mixture for 3 hours.

  • After reflux, cool the reaction mixture and extract with diethyl ether to remove any unreacted indole.

  • Acidify the remaining alkaline aqueous solution to a pH of 4.4 using concentrated sulfuric acid.

  • Remove the water under reduced pressure.

  • The resulting residue is subjected to Soxhlet extraction with 250 mL of methyl-tert-butyl ether for 36 hours.

  • Evaporation of the ether solvent will yield the racemic this compound.

  • The crude product can be further purified by recrystallization from an ethanol-water mixture to yield pale pinkish-white platelets.[1]

Quantitative Data
ParameterValueReference
Step 1: Maleyl Diindole
Yield58%[1]
Step 2: this compound
Yield60% (from maleyl diindole)[1]
Melting Point196-198°C[1]
Overall Yield ~35%Calculated

Synthesis Pathway Diagram

Two-Step Synthesis of this compound Indole Indole Maleyl_Diindole Maleyl Diindole Intermediate Indole->Maleyl_Diindole Ethyl Acetate, 4°C Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Maleyl_Diindole KOH_H2O 1. 30% aq. KOH, Reflux 2. H2SO4 to pH 4.4 Maleyl_Diindole->KOH_H2O Final_Product This compound KOH_H2O->Final_Product Hydrolysis & Acidification Mechanism of Direct Friedel-Crafts Acylation Indole Indole Sigma_Complex Sigma Complex (Resonance Stabilized) Indole->Sigma_Complex Nucleophilic Attack at C3 Succinic_Anhydride Succinic Anhydride Acylium_Ion Activated Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion Coordination Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->Acylium_Ion Acylium_Ion->Sigma_Complex Final_Product This compound Sigma_Complex->Final_Product Deprotonation & Workup

References

In-Depth Technical Guide on the Biological Activity of Indolyl-Oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of indolyl-oxobutanoic acid derivatives, with a focus on their anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activities and Quantitative Data

Indolyl-oxobutanoic acid derivatives have emerged as a promising class of compounds exhibiting a range of biological activities. The core structure, which combines an indole nucleus with a 4-oxobutanoic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. The primary areas of investigation for these derivatives have been in oncology and inflammatory diseases.

Anticancer Activity

Derivatives of indolyl-oxobutanoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. A notable example is the investigation of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced with podophyllotoxin, a well-known cytotoxic agent.

Table 1: Anticancer Activity of 4-(1H-indol-1-yl)-4-oxobutanoic Acid Podophyllotoxin Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
3lA549/DDP18.53 ± 1.51

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Other indole derivatives have also shown potent anticancer activity by targeting key cellular pathways. For instance, certain indole-based compounds have been identified as inhibitors of Bcl-2, an anti-apoptotic protein, and have shown efficacy in the low micromolar range.

Table 2: Anticancer Activity of Other Relevant Indole Derivatives

Compound Class/IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Indole-based Bcl-2 Inhibitor (U2)Bcl-2 InhibitionMCF-71.2 ± 0.02[2]
Indole-based Bcl-2 Inhibitor (U3)Bcl-2 InhibitionMCF-711.10 ± 0.07[2]
Indole-sulfonamide (Compound 30)CytotoxicityHepG27.37[3]
1,3,4-Oxadiazole derivative (2e)EGFR inhibitionHCT1166.43 ± 0.72[4]
1,3,4-Oxadiazole derivative (2e)EGFR inhibitionA5499.62 ± 1.14[4]
1,3,4-Oxadiazole derivative (2e)EGFR inhibitionA3758.07 ± 1.36[4]
Anti-inflammatory Activity

The anti-inflammatory potential of indolyl-oxobutanoic acid derivatives is another significant area of research. Their mechanism of action is often linked to the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2), and the modulation of signaling pathways like NF-κB.

Quantitative data for the anti-inflammatory activity of specific indolyl-oxobutanoic acid derivatives is an active area of research. However, studies on related indole derivatives provide valuable insights into their potential efficacy. For example, an indole derivative of ursolic acid (UA-1) has demonstrated potent inhibition of nitric oxide (NO), a key inflammatory mediator.

Table 3: Anti-inflammatory Activity of an Indole-Ursolic Acid Derivative [5]

Compound IDActivityIC50 (µM)
UA-1NO Inhibition2.2 ± 0.4
Ursolic Acid (Parent Compound)NO Inhibition17.5 ± 2.0

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indolyl-oxobutanoic acid derivatives.

Synthesis of 4-(1H-indol-1-yl)-4-oxobutanoic Acid Derivatives

A general method for the synthesis of indolyl-oxobutanoic acid derivatives involves the reaction of an indole with a suitable anhydride or dicarboxylic acid derivative. The following is a representative protocol for the synthesis of 4-(1H-indol-1-yl)-4-oxobutanoic acid.

Materials:

  • Indole

  • Succinic anhydride

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl3)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve indole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add succinic anhydride (1.1 equivalents) to the solution and stir until it dissolves.

  • Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature at 0°C. The reaction mixture will typically change color.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Stir the mixture vigorously until the solids dissolve.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(1H-indol-1-yl)-4-oxobutanoic acid.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Indolyl-oxobutanoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indolyl-oxobutanoic acid derivatives in culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Indolyl-oxobutanoic acid derivatives

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the indolyl-oxobutanoic acid derivatives. Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

Indolyl-oxobutanoic acid derivatives exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The PI3K/Akt/mTOR and NF-κB pathways are two critical networks frequently targeted by indole compounds.[6]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at various points.[6]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indolyl_Oxobutanoic_Acid Indolyl-Oxobutanoic Acid Derivative Indolyl_Oxobutanoic_Acid->PI3K Indolyl_Oxobutanoic_Acid->Akt Indolyl_Oxobutanoic_Acid->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indolyl-oxobutanoic acid derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating immune and inflammatory responses, cell survival, and proliferation. Its chronic activation is implicated in various inflammatory diseases and cancers. Indole derivatives can suppress the activation of this pathway.[6]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Indolyl_Oxobutanoic_Acid Indolyl-Oxobutanoic Acid Derivative Indolyl_Oxobutanoic_Acid->IKK_Complex Indolyl_Oxobutanoic_Acid->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway and potential inhibitory actions of indolyl-oxobutanoic acid derivatives.

Conclusion and Future Directions

Indolyl-oxobutanoic acid derivatives represent a promising scaffold in medicinal chemistry with demonstrated potential in the development of novel anticancer and anti-inflammatory agents. The quantitative data presented in this guide highlights their efficacy, while the detailed experimental protocols provide a framework for their evaluation. The visualization of their interaction with key signaling pathways offers insights into their mechanisms of action.

Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further elucidation of their molecular targets and downstream effects within the PI3K/Akt/mTOR and NF-κB signaling pathways will be crucial for their advancement as clinical candidates. In vivo studies in relevant animal models are also essential to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.

References

Unraveling the Biological Role of 4-(1H-indol-3-yl)-4-oxobutanoic Acid: A Review of Available Data and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of scientific literature and chemical databases reveals a significant gap in the understanding of the mechanism of action for the compound 4-(1H-indol-3-yl)-4-oxobutanoic acid. Despite its availability as a research chemical, public domain information regarding its specific biological targets, signaling pathways, and quantitative efficacy is currently unavailable. This technical guide summarizes the existing, albeit limited, information and explores the potential biological activities based on structurally related compounds, providing a foundational resource for researchers, scientists, and drug development professionals.

Current State of Knowledge

Extensive searches of scientific databases have not yielded any specific studies detailing the mechanism of action of this compound. Commercial suppliers, such as Sigma-Aldrich, list the compound for research purposes but explicitly state that they do not collect analytical or biological data on it[1]. This indicates that the compound is likely a novel or understudied molecule within the scientific community.

While direct data is absent, the chemical structure of this compound, featuring an indole nucleus linked to a butanoic acid chain via a ketone, provides clues to its potential biological activities by drawing parallels with structurally analogous compounds.

Insights from Structurally Related Compounds

Analysis of compounds with similar chemical moieties offers potential avenues for future investigation into the mechanism of action of this compound.

Isomeric Analogs: Potential for Antitumor Activity

Derivatives of the isomeric compound, 4-(1H-indol-1-yl)-4-oxobutanoic acid (note the attachment at the 1-position of the indole ring), have been synthesized and evaluated for their antitumor properties. Specifically, when spliced with podophyllotoxin, these derivatives have been shown to induce apoptosis in cancer cell lines by delaying the G2/M phase of the cell cycle[2]. Molecular docking studies suggest that these compounds may interact with the colchicine binding site of tubulin[2]. This raises the possibility that this compound could be explored for similar antiproliferative effects.

Phenyl Analogs: Kynurenine 3-Hydroxylase Inhibition

Research on 4-phenyl-4-oxo-butanoic acid derivatives has identified them as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase)[3]. This enzyme is a key component of the kynurenine pathway, which is involved in tryptophan metabolism and has implications in neurodegenerative diseases. The structural similarity between the phenyl and indole groups suggests that this compound could potentially interact with enzymes in the tryptophan metabolic pathways.

Indole-3-succinic Acid: Auxin Activity

The compound indole-3-succinic acid is structurally very similar to this compound. It is recognized as a synthetic auxin, a class of plant growth regulators[4][5][6][7]. Auxins play a crucial role in various plant development processes, including cell elongation and root formation[5][6]. The structural resemblance suggests that this compound might exhibit similar plant growth-regulating properties.

Broad Biological Potential of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of biologically active natural products and synthetic drugs[8]. Indole derivatives have been reported to possess a wide range of pharmacological activities, including but not limited to:

  • Anticancer: Through various mechanisms such as inhibition of tubulin polymerization, protein kinases, and modulation of signaling pathways like PI3K/Akt/mTOR/NF-κB[2][9].

  • Anti-inflammatory: By targeting enzymes like cyclooxygenase (COX)[10].

  • Antihypertensive: Via antagonism of receptors such as the angiotensin II receptor[11].

  • Antimicrobial and Antifungal: By inhibiting essential microbial enzymes or disrupting cell wall integrity[12][13].

  • Neurological Activity: Interacting with targets such as serotonin receptors and monoamine oxidases[1].

Proposed Avenues for Future Research

Given the lack of direct evidence for the mechanism of action of this compound, the following experimental workflow is proposed for its initial characterization.

G cluster_0 Initial Screening & Characterization cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Elucidation Compound Acquisition Compound Acquisition Purity & Structural Verification (NMR, MS) Purity & Structural Verification (NMR, MS) Compound Acquisition->Purity & Structural Verification (NMR, MS) Broad Phenotypic Screening Broad Phenotypic Screening (e.g., NCI-60 cancer cell line panel) Purity & Structural Verification (NMR, MS)->Broad Phenotypic Screening Target-Based Screening Target-Based Screening (e.g., Kinase, GPCR panels) Purity & Structural Verification (NMR, MS)->Target-Based Screening Hit Identification Hit Identification Broad Phenotypic Screening->Hit Identification Target-Based Screening->Hit Identification Dose-Response Studies (IC50/EC50) Dose-Response Studies (IC50/EC50) Hit Identification->Dose-Response Studies (IC50/EC50) Orthogonal Assays Orthogonal Assays to Confirm On-Target Activity Dose-Response Studies (IC50/EC50)->Orthogonal Assays Cellular Target Engagement Assays Cellular Target Engagement Assays Orthogonal Assays->Cellular Target Engagement Assays Signaling Pathway Analysis (Western Blot, qPCR) Signaling Pathway Analysis (Western Blot, qPCR) Cellular Target Engagement Assays->Signaling Pathway Analysis (Western Blot, qPCR) Structural Biology (Co-crystallization, Docking) Structural Biology (Co-crystallization, Docking) Signaling Pathway Analysis (Western Blot, qPCR)->Structural Biology (Co-crystallization, Docking)

Figure 1. Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

References

An In-Depth Spectroscopic Analysis of 4-(1H-indol-3-yl)-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the spectroscopic data for the compound 4-(1H-indol-3-yl)-4-oxobutanoic acid. The information presented herein is a comprehensive summary based on established principles of spectroscopic analysis and data from related structural motifs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and analytical chemistry, offering insights into the structural elucidation of this indole derivative.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups: the indole ring, the keto group, and the butanoic acid chain.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.0 - 12.0br s1HCOOH
~8.2 - 8.4m1HH-4
~8.1 - 8.3br s1HN-H
~7.4 - 7.6m1HH-7
~7.2 - 7.4m2HH-5, H-6
~7.1 - 7.2s1HH-2
~3.2 - 3.4t2H-CH₂- (adjacent to C=O)
~2.7 - 2.9t2H-CH₂- (adjacent to COOH)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Carbon Assignment
~198 - 202C=O (ketone)
~173 - 176C=O (carboxylic acid)
~136 - 138C-7a
~130 - 133C-2
~125 - 127C-3a
~122 - 124C-6
~121 - 123C-4
~120 - 122C-5
~115 - 117C-3
~111 - 113C-7
~33 - 36-CH₂- (adjacent to C=O)
~28 - 31-CH₂- (adjacent to COOH)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3300Medium, SharpN-H stretch (indole)
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (carboxylic acid)[1]
~1680StrongC=O stretch (aryl ketone)
1620 - 1450MediumC=C stretch (aromatic)
~1450MediumC-H bend (alkane)
~740StrongC-H out-of-plane bend (ortho-disubstituted benzene)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
231[M]⁺ (Molecular Ion)
144[M - COOH - CH₂CH₂]⁺ or [Indole-C=O]⁺
130[Indole-CH₂]⁺
117[Indole]⁺
77[C₆H₅]⁺

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

    • Place the mixture into a pellet die and apply pressure to form a transparent pellet.[2]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Obtain a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the instrument and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Acquisition (EI):

    • Introduce the sample into the EI source (often via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples).

    • Acquire the mass spectrum, which will show the molecular ion [M]⁺ and various fragment ions.

Visualizations

Chemical Structure and NMR Assignments

G cluster_indole Indole Ring cluster_chain Oxobutanoic Acid Chain C3 C-3 C3a C3a C3->C3a C2 C-2 (H) C3->C2 C_keto C=O (Keto) C3->C_keto C7a C7a C3a->C7a C7 C-7 (H) C7a->C7 C6 C-6 (H) C7->C6 C5 C-5 (H) C6->C5 C4 C-4 (H) C5->C4 C4->C3a N1 N-H C2->N1 N1->C7a CH2_a α-CH₂ C_keto->CH2_a CH2_b β-CH₂ CH2_a->CH2_b COOH COOH CH2_b->COOH

Caption: Structure of this compound with key NMR assignments.

Spectroscopic Data Interpretation Workflow

G Sample Sample Preparation (Dissolution/Pelletizing) Data Data Acquisition Sample->Data NMR NMR Spectroscopy (¹H, ¹³C) Processing Data Processing (Fourier Transform, etc.) NMR->Processing IR IR Spectroscopy IR->Processing MS Mass Spectrometry MS->Processing Data->NMR Data->IR Data->MS Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for spectroscopic data interpretation.

References

4-(1H-indol-3-yl)-4-oxobutanoic Acid: A Prospective Auxin Analog for Advanced Plant Science and Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document explores the potential of 4-(1H-indol-3-yl)-4-oxobutanoic acid as a hypothetical auxin analog based on its structural similarity to known auxins. To date, there is no direct scientific evidence confirming its auxin-like activity. The experimental protocols and potential mechanisms described herein are based on established knowledge of auxin biology and are intended to guide future research into the plant-related biological activities of this compound.

Introduction

Auxins are a class of plant hormones that play a central role in regulating virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. The primary native auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as indole-3-butyric acid (IBA) and 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture and horticulture to promote rooting, fruit development, and as herbicides.[1][2] The discovery and characterization of novel auxin analogs with unique properties, such as enhanced stability or tissue-specific activity, remains a significant area of research.

This technical guide focuses on this compound, a compound with structural features that suggest it may function as an auxin analog. Its indole core and carboxylic acid side chain are characteristic of many known auxins. This document provides a comprehensive overview of the theoretical framework for its action, proposes experimental protocols to validate its activity, and presents comparative data from established auxin analogs.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.22 g/mol

Structure:

Chemical structure of this compound
Figure 1: Chemical structure of this compound.

The structure of this compound features an indole ring, which is essential for binding to auxin receptors, and a butanoic acid side chain with a ketone group. The presence of the carboxylic acid group is a critical feature for auxin activity.[3]

Hypothetical Mechanism of Action as an Auxin Analog

Based on its structural similarity to indole-3-butyric acid (IBA), it is hypothesized that this compound may exert its auxin-like effects through one or both of the following mechanisms:

  • Conversion to an Active Auxin: The butanoic acid side chain could undergo β-oxidation within the plant cell, a process known to convert IBA into the more active IAA.[4] This would make this compound a pro-auxin, providing a slow and sustained release of an active auxin.

  • Direct Receptor Binding: The molecule itself might have an affinity for auxin receptors, such as the TIR1/AFB F-box proteins, thereby initiating the downstream signaling cascade that leads to auxin responses.

The proposed signaling pathway, assuming it acts similarly to other auxins, is depicted below.

Auxin_Signaling_Pathway 4_IOBA 4-(1H-indol-3-yl)- 4-oxobutanoic acid Transport Auxin Influx Carrier (e.g., AUX1/LAX) 4_IOBA->Transport Conversion β-oxidation (Hypothetical) Transport->Conversion IAA Active Auxin (e.g., IAA) Conversion->IAA TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Recruitment Proteasome 26S Proteasome SCF_Complex->Proteasome Degradation Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Ubiquitination ARF_inactive Inactive ARF Aux_IAA->ARF_inactive Repression Proteasome->Aux_IAA ARF_active Active ARF ARF_inactive->ARF_active Activation Auxin_Response_Genes Auxin-Responsive Genes ARF_active->Auxin_Response_Genes Transcription Regulation Cellular_Response Cellular Response (Elongation, Division) Auxin_Response_Genes->Cellular_Response Experimental_Workflow Start Start: Hypothesis (Compound has auxin activity) Preparation Prepare Stock Solutions (Test Compound, Controls) Start->Preparation Bioassay_Choice Select Bioassay Preparation->Bioassay_Choice Root_Assay Arabidopsis Root Assay Bioassay_Choice->Root_Assay Primary & Lateral Roots Rooting_Assay Mung Bean Rooting Assay Bioassay_Choice->Rooting_Assay Adventitious Roots Gene_Expression Gene Expression Analysis (e.g., qRT-PCR for Aux/IAA genes) Bioassay_Choice->Gene_Expression Molecular Response Data_Collection Data Collection (Root length, number, gene levels) Root_Assay->Data_Collection Rooting_Assay->Data_Collection Gene_Expression->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Auxin Activity Analysis->Conclusion

References

The Anticancer Potential of 4-(1H-indol-3-yl)-4-oxobutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of 4-(1H-indol-3-yl)-4-oxobutanoic acid have emerged as a promising class of anticancer agents. This technical guide provides a comprehensive overview of the current understanding of their anticancer properties, focusing on their mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Microtubule Destabilization

Derivatives of this compound exert their primary anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. Specifically, these compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. This interference with microtubule formation leads to a cascade of cellular events culminating in cancer cell death.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced with podophyllotoxin derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. These values provide a quantitative measure of the anticancer potency of these derivatives.

CompoundA549 (Human Lung Carcinoma) IC50 (μM)A549/DDP (Cisplatin-resistant) IC50 (μM)MCF-7 (Human Breast Adenocarcinoma) IC50 (μM)
3a >40>40>40
3b 35.24 ± 2.1138.14 ± 2.5339.42 ± 3.12
3c 30.15 ± 1.9833.48 ± 2.0136.81 ± 2.45
3d 28.46 ± 1.5730.12 ± 1.8833.17 ± 2.03
3e 25.13 ± 1.4228.43 ± 1.6530.24 ± 1.97
3f 22.87 ± 1.3325.19 ± 1.4828.53 ± 1.76
3g 20.45 ± 1.2122.84 ± 1.3225.18 ± 1.54
3h 19.86 ± 1.1520.73 ± 1.2422.49 ± 1.38
3i 18.92 ± 1.0919.54 ± 1.1720.15 ± 1.22
3j 18.27 ± 1.0319.01 ± 1.1119.83 ± 1.19
3k 17.54 ± 0.9818.62 ± 1.0519.14 ± 1.13
3l 16.81 ± 0.9218.53 ± 1.51 18.76 ± 1.08
Etoposide (Control) 15.23 ± 0.8725.83 ± 1.4917.34 ± 0.95

Data extracted from a study on 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives.

Of the tested compounds, derivative 3l demonstrated the most prominent inhibitory effect, particularly against the cisplatin-resistant A549/DDP cell line, suggesting its potential to overcome certain forms of drug resistance.

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by this compound derivatives triggers two primary cellular responses that contribute to their anticancer activity: cell cycle arrest and apoptosis.

Cell Cycle Arrest at the G2/M Phase

By interfering with the formation of the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. This prevents the cells from proceeding through mitosis and ultimately leads to the activation of apoptotic pathways.

G2_M_Arrest Indole_Derivative 4-(1H-indol-3-yl)-4-oxobutanoic acid derivative Tubulin β-Tubulin (Colchicine Site) Indole_Derivative->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Mitotic_Spindle_Defect Defective Mitotic Spindle Microtubule_Disruption->Mitotic_Spindle_Defect G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defect->G2_M_Arrest

Mechanism of G2/M cell cycle arrest.
Induction of Apoptosis: The Intrinsic Pathway

The prolonged arrest at the G2/M phase initiates the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm, leading to the activation of a cascade of caspases, the executioners of apoptosis.

Apoptosis_Pathway G2_M_Arrest G2/M Arrest Mitochondrial_Stress Mitochondrial Stress G2_M_Arrest->Mitochondrial_Stress Bcl2_Down Bcl-2 Family (Anti-apoptotic) Downregulation Mitochondrial_Stress->Bcl2_Down Bax_Up Bax/Bak (Pro-apoptotic) Upregulation Mitochondrial_Stress->Bax_Up MMP_Loss Loss of Mitochondrial Membrane Potential Bcl2_Down->MMP_Loss Bax_Up->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the anticancer potential of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of 4-(1H-indol-3-yl)-4-oxobutanoic acid derivatives Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solvent 7. Add solubilizing agent (e.g., 150 µL DMSO) Incubate_4h->Add_Solvent Read_Absorbance 8. Read absorbance at 570 nm Add_Solvent->Read_Absorbance

MTT assay experimental workflow.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. The results will categorize cells into four populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics. Their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores their potential as potent cytotoxic agents. The efficacy of certain derivatives against drug-resistant cell lines is particularly noteworthy and warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and selectivity.

  • In Vivo Efficacy: To evaluate the antitumor activity of lead compounds in animal models.

  • Pharmacokinetic and Pharmacodynamic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.

  • Combination Therapies: To explore synergistic effects with other established anticancer drugs.

The continued exploration of this chemical class holds significant promise for expanding the arsenal of effective cancer treatments.

4-(1H-indol-3-yl)-4-oxobutanoic acid CAS number 835-45-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(1H-indol-3-yl)-4-oxobutanoic Acid

CAS Number: 835-45-0

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers physicochemical properties, a detailed synthesis protocol, characterization data, and potential biological activities based on structurally related compounds.

Physicochemical Properties

This compound is a solid compound at room temperature. Its key properties are summarized in the table below. Proper storage involves keeping it in a dark, dry place at room temperature.[1]

PropertyValueReference
CAS Number 835-45-0[1][2]
Molecular Formula C₁₂H₁₁NO₃[1][2]
Molecular Weight 217.22 g/mol [1][2]
Physical Form Solid
Topological Polar Surface Area 70.2 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[2]
XLogP3 1.5[2]
InChI Key NLUOPJQCFYTMGC-UHFFFAOYSA-N[2]
SMILES C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O[2]

Synthesis and Characterization

The most common and direct method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride.[3] For the synthesis of the title compound, this involves the acylation of indole.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Indole

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene or Dichloromethane (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen anhydrous solvent (e.g., nitrobenzene).

  • Reagent Addition: Cool the suspension in an ice bath. Add a solution of succinic anhydride (1.1 equivalents) in the solvent dropwise with constant stirring.

  • Indole Addition: After the addition of succinic anhydride is complete, add a solution of indole (1.0 equivalent) in the solvent dropwise, maintaining the low temperature.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours) and then heat gently (e.g., to 50-60 °C) for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic layer. If using nitrobenzene, steam distillation may be required to remove the solvent. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic extracts and wash with a saturated NaHCO₃ solution to extract the acidic product into the aqueous layer. Separate the aqueous layer, acidify it with HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry.

  • Final Step: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow indole Indole reaction_mixture Form Reaction Mixture indole->reaction_mixture succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_mixture reagents AlCl₃ Nitrobenzene reagents->reaction_mixture 1. Add Reagents 2. Stir workup Acidic Work-up (HCl, Ice) reaction_mixture->workup Decompose Complex extraction Extraction & Purification workup->extraction Isolate Product product 4-(1H-indol-3-yl)-4- oxobutanoic acid extraction->product

Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization

While specific analytical data from suppliers may be limited, the structure of the compound allows for the prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole ring, typically between 7.0 and 8.5 ppm. The indole N-H proton will appear as a broad singlet at a high chemical shift (>10 ppm). The two methylene groups (-CH₂-CH₂-) of the butanoic acid chain will appear as two distinct triplets around 2.8-3.5 ppm. The carboxylic acid proton will be a broad singlet, often above 12 ppm.

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals. Carbonyl carbons (ketone and carboxylic acid) will be in the downfield region (170-200 ppm). The aromatic carbons of the indole ring will appear between 110 and 140 ppm. The two methylene carbons will be visible in the aliphatic region (25-40 ppm).

  • Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]⁺ is approximately 218.0817.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are not widely reported in the public literature. However, its structural similarity to other known bioactive molecules provides a basis for potential research avenues.

Relation to Plant Auxins

The compound is structurally very similar to the plant auxin Indole-3-butyric acid (IBA) . In plants, IBA acts as a precursor to the primary auxin, Indole-3-acetic acid (IAA).[4][5] This conversion occurs in peroxisomes via a process analogous to fatty acid β-oxidation.[6] The title compound, with a ketone at the 4-position, resembles a potential intermediate in this metabolic pathway. This suggests the compound could be investigated for its role in plant growth regulation or as a tool to study the enzymatic steps of IBA metabolism.

IBA_Metabolism IBA Indole-3-butyric acid (IBA) IBA_CoA IBA-CoA IBA->IBA_CoA Oxidation1 Acyl-CoA Oxidase (e.g., IBR3) IBA_CoA->Oxidation1 Enoyl_CoA Indole-3-butenoyl-CoA IBA_CoA->Enoyl_CoA β-Oxidation Step 1 Oxidation1->Enoyl_CoA Hydration Enoyl-CoA Hydratase (e.g., IBR10) Enoyl_CoA->Hydration Hydroxyacyl_CoA 3-Hydroxy-IBA-CoA Enoyl_CoA->Hydroxyacyl_CoA Step 2 Hydration->Hydroxyacyl_CoA Oxidation2 Hydroxyacyl-CoA Dehydrogenase (e.g., IBR1) Hydroxyacyl_CoA->Oxidation2 Ketoacyl_CoA 3-Keto-IBA-CoA (Structurally related to title compound) Hydroxyacyl_CoA->Ketoacyl_CoA Step 3 Oxidation2->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase IAA Indole-3-acetic acid (IAA) Ketoacyl_CoA->IAA Step 4 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase->IAA Thiolase->Acetyl_CoA

Metabolic conversion of IBA to IAA in plants via β-oxidation.[6]
Potential as a Synthetic Scaffold

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[3] For instance, condensation with hydrazine derivatives can yield pyridazinones, a class of compounds with known biological activities.[3]

Furthermore, a study on derivatives of the isomeric compound, 4-(1H-indol-1 -yl)-4-oxobutanoic acid, showed that when spliced with podophyllotoxin, the resulting molecules exhibited significant antitumor activity against drug-resistant lung cancer cells by inducing apoptosis.[7] This highlights the potential of the indol-4-oxobutanoic acid scaffold in medicinal chemistry and drug discovery.

Applications in Research and Development

Given the available information, this compound is a valuable compound for the following applications:

  • Synthetic Chemistry: As a building block for creating libraries of indole-based compounds and heterocycles for screening in drug discovery programs.

  • Plant Biology: As a research tool to investigate the enzymes and mechanisms involved in auxin metabolism and action.

  • Medicinal Chemistry: As a starting point for the design and synthesis of novel therapeutic agents, potentially targeting pathways related to cell proliferation and apoptosis, based on findings from related structures.[7]

References

An In-depth Technical Guide to the Pharmacology of 4-(1H-indol-3-yl)-4-oxobutanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 4-(1H-indol-3-yl)-4-oxobutanoic acid is limited in publicly available scientific literature. This guide presents available information on derivatives of this compound and provides a comprehensive overview of the pharmacology of the closely related and well-studied analog, Indole-3-pyruvic acid (IPA), as a proxy for understanding the potential biological activities of this class of molecules.

Introduction

This compound belongs to the family of indole derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The indole nucleus is a key structural motif in numerous natural and synthetic molecules with therapeutic potential. This technical guide aims to explore the known pharmacology of compounds structurally related to this compound, with a primary focus on its derivatives and the analogous tryptophan metabolite, Indole-3-pyruvic acid (IPA).

Pharmacology of 4-(1H-indol-1-yl)-4-oxobutanoic Acid Derivatives

Recent research has explored the therapeutic potential of derivatives of the closely related isomer, 4-(1H-indol-1-yl)-4-oxobutanoic acid, particularly in the field of oncology.

Antitumor Activity

Derivatives of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced with podophyllotoxin have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines.

Compound IDCell LineIC50 (µM)[1][2]
3lA549> 40
3lA549/DDP18.53 ± 1.51
3lMCF-7> 40

A549: Human lung carcinoma cell line A549/DDP: Cisplatin-resistant human lung carcinoma cell line MCF-7: Human breast adenocarcinoma cell line

The antitumor effects of these derivatives appear to be mediated through the induction of apoptosis. Compound 3l was observed to delay the G2/M phase of the cell cycle in A549/DDP cells, leading to programmed cell death.[1][2] Molecular docking studies suggest that compound 3l may interact with the colchicine binding site of tubulin, indicating a potential mechanism involving the disruption of microtubule dynamics.[1]

The in vitro antitumor activity of the 4-(1H-indol-1-yl)-4-oxobutanoic acid derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: A549, A549/DDP, and MCF-7 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Pharmacology of Indole-3-pyruvic Acid (IPA)

Indole-3-pyruvic acid (IPA) is an endogenous metabolite of tryptophan and a close structural analog of this compound.[3] It has been the subject of more extensive pharmacological investigation, revealing a range of biological activities.

Anti-inflammatory and Immunomodulatory Effects

IPA has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR).

ActivityModelEffective Dose/ConcentrationOutcome
AhR ActivationIn vitro reporter assay50 and 250 µMActivation of the Aryl Hydrocarbon Receptor.[4]
Anti-inflammatoryT cell-mediated colitis in mice0.1% in dietReduced diarrhea, colonic inflammation, and expression of pro-inflammatory cytokines (Il1b, Ifng, Tnfa, Il12b).[4]
ImmunomodulationCollagen-induced arthritis in rats20 mg/kg/daySignificantly reduced the severity of arthritis.[5]
T-cell DifferentiationIn vitro PBMC cultureNot specifiedInhibited the differentiation of Th17 cells and promoted the differentiation of Treg cells.[5]

IPA functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] Upon binding to IPA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in immunomodulation.[6][7] This pathway is crucial for maintaining immune homeostasis in the gut.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-pyruvic Acid (IPA) AhR_complex AhR Complex (AhR, HSP90, AIP, p23) IPA->AhR_complex Binds AhR AhR AhR_complex->AhR Release of AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., IL-10, Foxp3) XRE->Target_Genes Initiates caption IPA-mediated AhR Signaling Pathway

IPA-mediated AhR Signaling Pathway

This model is used to evaluate the anti-inflammatory effects of compounds on chronic intestinal inflammation.[4][8]

  • Induction of Colitis: Severe combined immunodeficient (SCID) mice are intraperitoneally injected with naive CD4+ T cells to induce colon inflammation.

  • Compound Administration: The test compound (e.g., IPA) is orally administered to the mice.

  • Monitoring: Mice are monitored for body weight changes and signs of diarrhea.

  • Histological Analysis: After a set period, the colons are collected for histological examination to assess inflammation, intestinal wall thickness, goblet cell loss, and transmucosal infiltration.

  • Cytokine Analysis: The expression of pro-inflammatory and anti-inflammatory cytokines in the colon is measured using methods like quantitative PCR.

Anxiolytic Effects

IPA has also been shown to possess anxiolytic properties in preclinical models.

ActivityModelDose (mg/kg)Outcome
AnxiolyticElevated plus-maze (mice)100 - 200Increased time spent in and entries into the open arms, an effect comparable to diazepam.[3][9]

The EPM is a widely used behavioral assay to assess anxiety in rodents.[3][10][11]

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: A mouse is placed at the center of the maze and allowed to explore freely for a 5-minute session.

  • Data Collection: The movements of the mouse are recorded by a video-tracking system.

  • Parameters Measured: The primary measures of anxiety are the number of entries into and the time spent in the open and closed arms. An increase in open arm activity is indicative of an anxiolytic effect.

EPM_Workflow start Start acclimatize Acclimatize mouse to testing room start->acclimatize place_mouse Place mouse in the center of the EPM acclimatize->place_mouse record Record behavior for 5 minutes using video tracking place_mouse->record analyze Analyze data: - Time in open/closed arms - Entries into open/closed arms record->analyze interpret Interpret results: Increased open arm activity = Anxiolytic effect analyze->interpret end End interpret->end caption Elevated Plus-Maze Experimental Workflow

Elevated Plus-Maze Experimental Workflow

Conclusion

While direct pharmacological data on this compound is currently scarce, research into its structural analogs provides valuable insights into its potential therapeutic applications. Derivatives of the closely related 4-(1H-indol-1-yl)-4-oxobutanoic acid have demonstrated promising in vitro antitumor activity, suggesting that this chemical scaffold may be a valuable starting point for the development of novel anticancer agents.

Furthermore, the extensive research on Indole-3-pyruvic acid (IPA) highlights the potential for indole-keto acids to exhibit a range of pharmacological effects, including potent anti-inflammatory, immunomodulatory, and anxiolytic activities. The mechanism of action for IPA, primarily through the activation of the Aryl Hydrocarbon Receptor, presents a well-defined signaling pathway that could be relevant for this compound.

Future research should focus on the direct pharmacological characterization of this compound to determine its specific biological targets and therapeutic potential. The methodologies and findings presented in this guide for its analogs provide a solid foundation for such investigations.

References

Methodological & Application

Application Notes and Protocols for 4-(1H-indol-3-yl)-4-oxobutanoic Acid in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies detailing the application of 4-(1H-indol-3-yl)-4-oxobutanoic acid in Arabidopsis thaliana are not available in the public domain. The following protocols are hypothetical and have been developed based on standard methodologies for applying known auxins and auxin-like compounds to Arabidopsis thaliana. Researchers should use this as a starting guide and optimize the conditions based on their experimental observations.

Introduction

This compound is an indole derivative with structural similarities to the natural auxin, indole-3-acetic acid (IAA), and the auxin precursor, indole-3-butyric acid (IBA). The presence of the indole ring suggests potential auxin-like activity, which can be investigated in the model plant Arabidopsis thaliana. Auxins are critical plant hormones that regulate numerous aspects of growth and development, including cell elongation, division, and differentiation.[1] Standard bioassays in Arabidopsis, such as the root elongation assay, are highly sensitive and quantitative methods for assessing the biological activity of potential auxin analogs.

This document provides a detailed, albeit hypothetical, protocol for preparing and testing the effects of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. Due to the indole moiety, the compound may be light-sensitive, similar to IAA.[2]

Protocol 2.1: Preparation of a 10 mM Stock Solution

  • Calculate Molar Mass: The molecular formula for this compound is C₁₂H₁₁NO₃. The molar mass is approximately 217.22 g/mol .

  • Weighing: Accurately weigh 2.17 mg of this compound.

  • Dissolution:

    • Place the weighed compound into a 1.5 mL microcentrifuge tube.

    • Add 100 µL of a suitable solvent. Given its structure, dimethyl sulfoxide (DMSO) or a small volume of 1 N NaOH should be effective for initial dissolution.[2][3]

    • Vortex thoroughly until the compound is completely dissolved.

  • Dilution:

    • Once dissolved, add sterile, purified water (e.g., Milli-Q) to a final volume of 1 mL.

    • Vortex again to ensure the solution is homogenous.

  • Storage:

    • The final concentration of the stock solution is 10 mM.

    • Wrap the tube in aluminum foil or use an amber tube to protect it from light.[2]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Experimental Protocol: Arabidopsis thaliana Primary Root Growth Assay

This assay is a standard method to quantify the inhibitory effect of auxins on primary root elongation at various concentrations.

Protocol 3.1: Root Growth Assay

  • Plant Material and Sterilization:

    • Use Arabidopsis thaliana seeds, ecotype Columbia-0 (Col-0) is commonly used.

    • Sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute incubation in a 20% (v/v) bleach solution containing 0.05% (v/v) Tween-20.

    • Rinse the seeds 4-5 times with sterile distilled water.

  • Plating and Stratification:

    • Suspend the sterilized seeds in sterile 0.1% (w/v) agar.

    • Pipette the seeds onto square petri plates containing 0.5X Murashige and Skoog (MS) medium, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

    • Seal the plates with breathable tape and stratify the seeds by storing them in the dark at 4°C for 2-3 days to synchronize germination.

  • Germination and Pre-growth:

    • Transfer the plates to a plant growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

    • Grow the seedlings vertically for 4-5 days until the primary roots are approximately 1-2 cm long.

  • Treatment Application:

    • Prepare 0.5X MS agar plates as described above, but after autoclaving and cooling the medium to approximately 50-60°C, add the this compound from the 10 mM stock solution to achieve the desired final concentrations. Suggested concentrations for a dose-response curve are: 0 nM (control), 10 nM, 30 nM, 100 nM, 300 nM, and 1 µM. A control plate containing the same concentration of the solvent (e.g., DMSO) should also be prepared.[4]

    • Carefully transfer the 4-5 day old seedlings from the pre-growth plates to the treatment plates. Align the root tips along a marked line for easy measurement.

  • Incubation and Data Collection:

    • Return the plates to the growth chamber and grow vertically for an additional 3-5 days.

    • After the incubation period, scan the plates at high resolution.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ). For each seedling, measure the new growth from the marked line at the time of transfer.

Data Presentation

The quantitative data from the root growth assay should be summarized in a table for clear comparison.

Table 1: Hypothetical Dose-Response of Arabidopsis thaliana Primary Root Growth to this compound

Concentration (nM)Mean Primary Root Length (mm) ± SE% Inhibition of Root Growth
0 (Control)25.4 ± 1.20%
1022.1 ± 1.513.0%
3018.5 ± 1.127.2%
10011.3 ± 0.955.5%
3006.8 ± 0.773.2%
1000 (1 µM)4.2 ± 0.583.5%

Data are presented as mean ± standard error (SE) for n=20 seedlings per treatment group. The experiment was repeated three times with similar results.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the Arabidopsis thaliana primary root growth assay.

experimental_workflow cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Analysis seed_sterilization Seed Sterilization plate_prep Prepare 0.5X MS Plates stratification Stratification (4°C, 2-3 days) plate_prep->stratification Plate Seeds germination Germination & Growth (22°C, 4-5 days) stratification->germination transfer Transfer to Treatment Plates germination->transfer incubation Incubation (22°C, 3-5 days) transfer->incubation scan_plates Scan Plates incubation->scan_plates measure_roots Measure Root Length scan_plates->measure_roots data_analysis Data Analysis measure_roots->data_analysis

Caption: Workflow for the Arabidopsis thaliana primary root growth assay.

5.2. Hypothetical Signaling Pathway

Assuming this compound acts as a conventional auxin, it would likely engage the canonical TIR1/AFB signaling pathway.

auxin_signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low represses Auxin Responsive Genes Auxin Responsive Genes ARF_low->Auxin Responsive Genes transcription OFF TIR1_low TIR1/AFB Receptor Auxin 4-(1H-indol-3-yl) -4-oxobutanoic acid TIR1_high TIR1/AFB Receptor Auxin->TIR1_high Aux_IAA_high Aux/IAA Repressor TIR1_high->Aux_IAA_high binds SCF_complex SCF Complex Aux_IAA_high->SCF_complex targeted to ARF_high ARF Transcription Factor ARF_high->Auxin Responsive Genes transcription ON Proteasome 26S Proteasome SCF_complex->Proteasome ubiquitination Proteasome->Aux_IAA_high degradation

Caption: Canonical auxin signaling pathway likely engaged by the compound.

Concluding Remarks

The provided protocols offer a foundational approach for characterizing the biological activity of this compound in Arabidopsis thaliana. Based on its structural similarity to known auxins, it is hypothesized that this compound will inhibit primary root elongation in a dose-dependent manner. If these results are confirmed, further experiments could include:

  • Lateral Root Formation Assay: To determine if the compound promotes lateral root development, a hallmark of auxin activity.

  • Auxin-Responsive Gene Expression Analysis: Using qPCR to measure the expression of classic auxin-responsive genes (e.g., IAA1, GH3.3) after treatment.

  • Analysis in Auxin Signaling Mutants: Testing the compound on mutants with defects in auxin perception (e.g., tir1-1) or transport to elucidate its mode of action.

These follow-up studies will be essential to fully characterize the biological role and mechanism of this compound in plants.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from 4-(1H-indol-3-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide, hydrazide, 1,3,4-oxadiazole, and pyrazole derivatives from the versatile starting material, 4-(1H-indol-3-yl)-4-oxobutanoic acid. Additionally, this document summarizes the potential biological activities of these derivatives, focusing on their anti-inflammatory and antimicrobial properties, and presents relevant quantitative data to guide drug discovery and development efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound is a valuable starting material that features both a carboxylic acid and a ketone functional group, offering multiple points for chemical modification. This allows for the creation of diverse libraries of novel compounds with potential therapeutic applications. This document outlines the synthesis of several key classes of derivatives and provides insights into their potential as anti-inflammatory and antimicrobial agents.

Synthesis of Novel Derivatives

The following sections detail the synthetic pathways and experimental protocols for generating amide, hydrazide, 1,3,4-oxadiazole, and pyrazole derivatives from this compound.

Diagram: Synthetic Workflow

G start This compound amide Amide Derivatives start->amide Amine, Coupling Agent hydrazide Hydrazide Intermediate start->hydrazide Hydrazine Hydrate pyrazole Pyrazole Derivatives start->pyrazole Hydrazine, Chalcone Formation oxadiazole 1,3,4-Oxadiazole Derivatives hydrazide->oxadiazole Aromatic Acid, POCl3

Caption: General synthetic routes from this compound.

Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in drug discovery. The carboxylic acid moiety of the starting material can be readily coupled with a diverse range of amines to generate a library of amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis using EDC/HOBt Coupling

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution and stir at 0 °C for 20 minutes.

  • Add the desired primary or secondary amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Synthesis of Hydrazide Intermediate

The hydrazide derivative is a key intermediate for the synthesis of several heterocyclic systems, including 1,3,4-oxadiazoles and pyrazoles.

Experimental Protocol: Synthesis of 4-(1H-indol-3-yl)-4-oxobutanehydrazide

  • To a solution of this compound (1.0 eq.) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours to form the corresponding ethyl ester.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the crude ester in ethanol and add hydrazine hydrate (10 eq.).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 4-(1H-indol-3-yl)-4-oxobutanehydrazide.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocycles known for their broad spectrum of biological activities. They can be synthesized from the hydrazide intermediate via cyclodehydration.

Experimental Protocol: General Procedure for 1,3,4-Oxadiazole Synthesis

  • In a round-bottom flask, take a mixture of 4-(1H-indol-3-yl)-4-oxobutanehydrazide (1.0 eq.) and a substituted aromatic carboxylic acid (1.0 eq.).

  • Add phosphorus oxychloride (POCl3) (5-10 mL) as both the solvent and dehydrating agent.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole derivative.[1]

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of five-membered heterocyclic compounds with significant pharmacological importance. They can be synthesized from the starting material via a chalcone intermediate followed by cyclization with hydrazine.

Experimental Protocol: General Procedure for Pyrazole Synthesis

  • Step 1: Chalcone Synthesis: To a solution of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol, add an aqueous solution of NaOH (20-40%) dropwise at room temperature. Stir the mixture for 2-4 hours. The formation of the chalcone intermediate can be observed by a color change and precipitation. Filter the precipitate, wash with cold water, and dry.

  • Step 2: Pyrazole Formation: Dissolve the chalcone intermediate (1.0 eq.) in glacial acetic acid. Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 6-8 hours.[2][3]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to yield the desired pyrazole derivative.

Biological Activities and Quantitative Data

Derivatives of this compound are expected to exhibit a range of biological activities, primarily as anti-inflammatory and antimicrobial agents. The following sections summarize the potential mechanisms of action and present relevant quantitative data for analogous compounds.

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and modulate the production of pro-inflammatory cytokines.[4]

G LPS Inflammatory Stimuli (LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation PGs Prostaglandins COX2->PGs PGs->Inflammation Derivative Indole Derivative Derivative->NFkB Inhibition Derivative->COX2 Inhibition

Caption: Inhibition of the NF-κB and COX-2 inflammatory pathways.

Table 1: Anti-inflammatory Activity of Representative Indole Derivatives

Compound IDDerivative ClassBiological Target/AssayActivity (% Inhibition or IC50)Reference
A Indole-hydrazoneCarrageenan-induced paw edema72.3% - 89.3% inhibition[5]
B Indole amideNitric Oxide (NO) inhibitionIC50 = 2.2 ± 0.4 µM[4]
C OxindoleCOX-2 InhibitionIC50 = 0.0533 µM[6]
D Oxindole5-LOX InhibitionIC50 = 0.4195 µM[6]

Note: The compounds listed are structurally related analogs and not direct derivatives of this compound. The data is presented to indicate the potential activity of the synthesized derivatives.

Antimicrobial Activity

The indole scaffold is also a key feature in many antimicrobial agents. The mechanism of action for some indole derivatives is believed to involve the disruption of the bacterial cell membrane.

G Derivative Indole Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage & Cell Lysis Disruption->Leakage

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Table 2: Antimicrobial Activity of Representative Indole Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
E Indole-3-acetic acid hydrazideE. coli-[7]
F Indole-3-acetic acid hydrazideS. aureus-[7]
G Indole-triazole conjugateC. albicans2[8]
H Indole-triazole conjugateC. tropicalis2[8]

Note: The compounds listed are structurally related analogs. The data is presented to indicate the potential activity of the synthesized derivatives.

Conclusion

This compound serves as a versatile platform for the synthesis of a wide range of novel derivatives, including amides, hydrazides, 1,3,4-oxadiazoles, and pyrazoles. The protocols provided herein offer robust methods for the preparation of these compound classes. The preliminary biological data from related indole structures suggest that these novel derivatives hold significant promise as potential anti-inflammatory and antimicrobial agents. Further screening and optimization of these compounds could lead to the development of new therapeutic leads.

References

Application Note: Quantitative Analysis of 4-(1H-indol-3-yl)-4-oxobutanoic acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1H-indol-3-yl)-4-oxobutanoic acid is a molecule of interest in pharmaceutical research and development, incorporating both an indole moiety and a carboxylic acid functional group. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation, stability studies, and quality control. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The indole group provides a strong chromophore, allowing for sensitive UV detection.

Principle

The method employs a C18 stationary phase with a mobile phase consisting of an acidic phosphate buffer and acetonitrile. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to enhanced retention and improved peak shape on the nonpolar C18 column.[1] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid[1]
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program See Table 1
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C[1]
Detection Wavelength 220 nm and 280 nm (Indole UV absorbance maxima)
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
17.0595
20.0595
21.0955
25.0955

2. Preparation of Solutions

  • Mobile Phase A (20 mM Potassium Phosphate, pH 2.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.[1] For complex matrices, a suitable extraction method may be required.

3. Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
%RSD of 6 Injections ≤ 2.0%0.8%

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (µg/mL) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Visualization

HPLC_Workflow A Standard & Sample Preparation D Calibration Curve Generation (Inject Standards) A->D Standards E Sample Analysis (Inject Samples) A->E Samples B HPLC System Setup (Column, Mobile Phase, etc.) C System Suitability Test (Inject Standard) B->C H Pass? C->H D->E F Data Processing (Peak Integration) E->F G Quantification & Reporting F->G H->B No, optimize H->D Yes

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is suitable for routine analysis in a quality control environment and can be adapted for various sample matrices with appropriate sample preparation. Method validation should be performed to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for 4-(1H-indol-3-yl)-4-oxobutanoic acid (Indole-3-butyric acid) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(1H-indol-3-yl)-4-oxobutanoic acid, more commonly known as Indole-3-butyric acid (IBA), in plant tissue culture. IBA is a synthetic auxin widely employed to stimulate adventitious root formation, promote callus induction, and influence overall plant development in vitro.[1][2]

Overview and Mechanism of Action

Indole-3-butyric acid (IBA) is a vital plant growth regulator used extensively in plant tissue culture, primarily for the induction of adventitious roots from explants and cuttings.[3] Its chemical stability makes it a preferred choice over the primary natural auxin, Indole-3-acetic acid (IAA), as it is less susceptible to enzymatic degradation by plant tissues.[1]

The primary mechanism of IBA action involves its conversion into IAA within the plant tissues.[1][4][5][6][7] This conversion is a peroxisomal process similar to the β-oxidation of fatty acids.[4][5][8] The resulting IAA then participates in the canonical auxin signaling pathway to promote cell division, elongation, and differentiation, leading to root primordia formation.[1][9] While IBA is largely considered a precursor to IAA, there is some evidence to suggest it may also act as an auxin on its own.[10]

The conversion of IBA to IAA is crucial for its role in developmental processes such as root hair elongation and lateral root formation.[4][8][11] Mutants defective in the enzymes required for this conversion exhibit reduced responses to IBA application.[4][8]

Data Presentation: Efficacy of IBA in Plant Tissue Culture

The optimal concentration of IBA varies significantly depending on the plant species, explant type, and desired outcome (e.g., rooting, callus induction). The following tables summarize quantitative data from various studies on the application of IBA.

Table 1: Effective IBA Concentrations for Adventitious Rooting in Various Plant Species

Plant SpeciesExplant TypeIBA Concentration (mg/L)Key Observations
Olea europaea (Olive)Semi-hardwood cuttings3000 - 4000 ppm (3-4 mg/L)3000 ppm yielded the highest rooting percentage (60%), while 4000 ppm produced the maximum number of roots and longest root length.[12][13]
Dendrobium sabin H. (Orchid)In vitro plantlets1 mM (~203.2 mg/L)Produced the highest number of roots per plantlet (2.25) and a significant root length (0.96 cm).[14]
Duranta erectaStem cuttings5000 ppm (5 mg/L)Resulted in the highest average number of roots and greater root length compared to control and higher concentrations.[15]
Prunus rootstocks (GF 677 and Garnem)Microcuttings0.9 mg/L (24h pulse)A short pulse treatment was sufficient to trigger adventitious root initiation and improve rooting performance.[16]
Actinidia deliciosa (Kiwifruit)Stem cuttings10,000 ppm (10 mg/L)Achieved the highest rooting percentage (42%) and a greater number of roots.[17]
Ficus binnendijkii 'Amstel Queen'Cuttings4000 - 6000 mg/L6000 mg/L resulted in the maximum mean root length, while both concentrations gave the highest survival percentage.[18]
Hybrid Poplar ('84K')---0.05 mg/L (with 0.02 mg/L NAA)Promoted root initiation.[19]
Hybrid Poplar ('Neva')---0.3 mg/L (with 0.5 mg/L NAA)Required for rooting induction.[19]

Table 2: IBA in Combination with Cytokinins for Callus Induction and Shoot Regeneration

Plant SpeciesExplant TypeIBA Concentration (mg/L)Cytokinin & Concentration (mg/L)Outcome
SugarcaneCallus0.501.0 (BA)Highest number of shoots per culture and greatest shoot length.[20]
Valeriana jatamansi---0.50.5 (BAP)Excellent shoot regeneration (82.5%), shoot length (5.96 cm), and shoot number (5.87).[21]
Gynura procumbensStem explant2.0---Induced root and shoot formation (100%).[22]
Stachys inflata subsp. caucasicaInternode------A two-step protocol with varying IAA and BAP was required for efficient regeneration.
Tomato (M82 and MT)Cotyledon---1.0 (ZT) with 0.1 (IAA)Best for callus growth.[23]
Orthosiphon stamineusPetiole, Leaf, Internode------High-efficiency callus induction was achieved with 2,4-D alone or in combination with BAP.[24]

Experimental Protocols

Preparation of IBA Stock Solution (1 mg/mL)

Materials:

  • Indole-3-butyric acid (IBA) powder

  • Ethanol (75-100%) or 1N KOH

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Protocol:

  • Weigh 100 mg of IBA powder and place it in a sterile beaker.

  • Add a small volume (e.g., 1-5 mL) of 75% ethanol or a few drops of 1N KOH to dissolve the IBA powder completely.[10][25] Gentle warming may aid dissolution.

  • Transfer the dissolved IBA to a 100 mL sterile volumetric flask.

  • Rinse the beaker with a small amount of sterile distilled water and add it to the volumetric flask to ensure all the IBA is transferred.

  • Bring the final volume to 100 mL with sterile distilled water.

  • Stir the solution until it is homogeneous.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C in the dark. It is recommended to prepare fresh solutions, as hormone solutions have a limited shelf life.[25]

Protocol for Adventitious Root Induction in Woody Plant Cuttings

Materials:

  • Healthy, semi-hardwood cuttings (15-20 cm)

  • IBA stock solution (1 mg/mL)

  • Sterile distilled water

  • Beakers

  • Propagation substrate (e.g., peat, perlite, sand mixture)

  • Propagation trays or pots

  • Misting system or humidity dome

Protocol (Quick Dip Method): [7][26]

  • Prepare the desired IBA working solution by diluting the stock solution with sterile distilled water. Concentrations for woody plants often range from 500 to 10,000 ppm (0.5 to 10 mg/L).[26]

  • Take cuttings from healthy stock plants, typically from the current or previous season's growth.

  • Remove the lower leaves, leaving 2-3 leaves at the top. Make a fresh, angled cut at the basal end of the cutting.

  • Dip the basal 1-2 cm of the cuttings into the IBA solution for 3-5 seconds.[7]

  • Insert the treated cuttings into the moistened propagation substrate.

  • Place the cuttings under a misting system or cover with a humidity dome to maintain high humidity.

  • Maintain the cuttings in a warm, bright location with indirect sunlight.

  • Monitor for root development, which can take several weeks to months depending on the species.

Protocol for Callus Induction and Shoot Regeneration

Materials:

  • Sterile explants (e.g., leaf discs, stem segments)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Agar or other gelling agent

  • IBA stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., BAP, Kinetin) at 1 mg/mL

  • Sterile petri dishes or culture vessels

  • Laminar flow hood

  • Autoclave

  • Growth chamber with controlled light and temperature

Protocol:

  • Prepare the MS medium according to the manufacturer's instructions, including sucrose (typically 30 g/L) and a gelling agent.

  • Add the required volumes of IBA and cytokinin stock solutions to the medium to achieve the desired final concentrations (refer to Table 2 for examples).

  • Adjust the pH of the medium to 5.7-5.8 before adding the gelling agent and autoclaving.

  • Dispense the autoclaved medium into sterile petri dishes or culture vessels and allow it to solidify in a laminar flow hood.

  • Place the sterile explants onto the surface of the medium.

  • Seal the culture vessels and incubate in a growth chamber under appropriate light (e.g., 16-hour photoperiod) and temperature (e.g., 25°C) conditions.

  • Subculture the developing callus onto fresh medium every 3-4 weeks.

  • For shoot regeneration, transfer the established callus to a medium with a different auxin-to-cytokinin ratio, often with a higher cytokinin concentration.

Visualizations

Signaling Pathway of IBA-Induced Adventitious Rooting

IBA_Signaling_Pathway IBA_ext Exogenous IBA IBA_int IBA (in cell) IBA_ext->IBA_int Transport Peroxisome Peroxisome IBA_int->Peroxisome BetaOxidation β-oxidation Peroxisome->BetaOxidation IAA IAA BetaOxidation->IAA Conversion TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Cell_Division Cell Division & Elongation Auxin_Genes->Cell_Division Root_Primordium Root Primordium Formation Cell_Division->Root_Primordium

Caption: IBA is converted to IAA, which initiates a signaling cascade leading to root formation.

General Experimental Workflow for IBA Application in Tissue Culture

Experimental_Workflow Start Start Explant Explant Preparation (e.g., cutting, leaf disc) Start->Explant IBA_Prep IBA Stock & Working Solution Preparation Start->IBA_Prep Application IBA Application Explant->Application IBA_Prep->Application Quick_Dip Quick Dip (for rooting cuttings) Application->Quick_Dip Rooting Media_Incorp Incorporation into Culture Medium Application->Media_Incorp Callus/Regeneration Incubation Incubation (Controlled Environment) Quick_Dip->Incubation Media_Incorp->Incubation Data_Collection Data Collection (e.g., root number, callus weight) Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for using IBA in plant tissue culture experiments.

References

Application Note: Cytotoxicity Assessment of 4-(1H-indol-3-yl)-4-oxobutanoic Acid Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the in vitro evaluation of novel chemical compounds.

Introduction: The indole nucleus is a prominent scaffold in many pharmacologically active compounds, and its derivatives are actively investigated for various therapeutic applications, including oncology.[1][2] 4-(1H-indol-3-yl)-4-oxobutanoic acid is an indole derivative whose biological activities warrant investigation. A fundamental step in the preclinical assessment of any potential therapeutic agent is the determination of its cytotoxic effects.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for quantifying cell viability and cytotoxicity.[3][5] This assay measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[6]

This application note provides a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6][9] The insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 500 and 600 nm.[8] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity and, therefore, cytotoxicity.

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Water-Soluble) Mito Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mito Enters Cell Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Principle of the MTT colorimetric assay.

Experimental Protocol

This protocol is optimized for adherent cells cultured in 96-well microtiter plates. Modifications may be necessary for suspension cell lines.

1. Materials and Reagents

  • Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, A549).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to prepare a stock solution.

  • Positive Control: A standard cytotoxic agent (e.g., Doxorubicin).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[7][8] Filter-sterilize through a 0.2 µm filter and store at 4°C, protected from light.[6][8]

  • Solubilization Solution: DMSO or an aqueous solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.

  • Equipment:

    • 96-well flat-bottom sterile cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Multichannel pipette.

    • Microplate spectrophotometer (plate reader).

    • Laminar flow hood for sterile handling.

2. Experimental Workflow

The overall workflow involves cell seeding, treatment with the test compound, incubation with MTT reagent, solubilization of formazan crystals, and finally, absorbance measurement.

MTT_Workflow start Start seed 1. Cell Seeding (Plate cells in 96-well plate) start->seed incubate1 2. Incubation (24h for cell adherence) seed->incubate1 treat 3. Compound Treatment (Add serial dilutions of test compound) incubate1->treat incubate2 4. Incubation (24h, 48h, or 72h exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (10-50 µL of 5 mg/mL stock) incubate2->add_mtt incubate3 6. Incubation (2-4 hours, 37°C) add_mtt->incubate3 solubilize 7. Solubilization (Add DMSO or SDS-HCl) incubate3->solubilize shake 8. Agitation (15 min on orbital shaker) solubilize->shake read 9. Read Absorbance (570 nm) shake->read analyze 10. Data Analysis (% Viability, IC50) read->analyze end End analyze->end

MTT assay experimental workflow diagram.

3. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest cells that are in their exponential growth phase.

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cell suspension to an optimal seeding density (typically 1 x 10⁴ to 1 x 10⁵ cells/mL, determined empirically for each cell line).[10]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank/background control.[11]

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[6]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution using serum-free medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent toxicity.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the treated wells) and untreated control wells (fresh medium).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, carefully aspirate the medium containing the test compound.

    • Add 50 µL of serum-free medium and 50 µL of the MTT solution (5 mg/mL) to each well.[8] Alternatively, add 10 µL of MTT stock directly to the 100 µL of medium in each well.[9][11]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[11] During this time, visible purple formazan crystals will form in viable cells.

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to reduce background noise.[7]

    • Read the plate within one hour of adding the solubilization solution.[6][7]

Data Presentation and Analysis

1. Calculation of Cell Viability

The absorbance values are first corrected by subtracting the average absorbance of the blank (medium only) wells. Cell viability is then expressed as a percentage relative to the untreated control cells using the following formula:

% Cell Viability = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) ] x 100

2. Data Tables

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Raw Absorbance Data (570 nm) at 48 hours

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average Std. Dev.
Untreated Control 0.985 0.991 0.979 0.985 0.006
Vehicle Control (DMSO) 0.981 0.988 0.984 0.984 0.004
Compound (1 µM) 0.912 0.925 0.918 0.918 0.007
Compound (10 µM) 0.754 0.761 0.749 0.755 0.006
Compound (50 µM) 0.501 0.495 0.510 0.502 0.008
Compound (100 µM) 0.234 0.241 0.238 0.238 0.004
Positive Control 0.155 0.162 0.158 0.158 0.004

| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |

Table 2: Percentage Cell Viability

Concentration (µM) Average % Viability Std. Dev.
Untreated Control 100.0 0.6
Vehicle Control (DMSO) 99.9 0.4
1 92.8 0.7
10 75.3 0.6
50 48.2 0.8

| 100 | 19.8 | 0.4 |

3. Dose-Response Curve and IC₅₀ Determination

Plot the Percentage Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis). Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[3][12]

Table 3: Summary of IC₅₀ Values

Compound Cell Line Incubation Time (h) IC₅₀ (µM)
This compound MCF-7 48 51.5

| Doxorubicin (Positive Control) | MCF-7 | 48 | 0.8 |

These tables provide a clear and concise summary of the experimental results, allowing for direct comparison of the cytotoxic potency of the test compound against a known standard.

References

Application Notes & Protocols: Investigating the Anticancer Potential of 4-(1H-indol-3-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the anticancer properties of 4-(1H-indol-3-yl)-4-oxobutanoic acid. The protocols are designed to assess the compound's effects on cancer cell viability, cell cycle progression, apoptosis induction, and its potential mechanism of action through tubulin polymerization and aryl hydrocarbon receptor (AhR) signaling.

Introduction

Indole-based compounds represent a significant class of heterocyclic molecules with diverse pharmacological activities, including potent anticancer effects. Several derivatives of indole-3-glyoxylamide have demonstrated cytotoxicity against various cancer cell lines, often by disrupting microtubule dynamics and inducing cell cycle arrest.[1][2][3] this compound, a related indole derivative, is a novel compound with potential as an anticancer agent. This document outlines a detailed experimental design to systematically investigate its efficacy and elucidate its mechanism of action in cancer cell lines. The proposed studies will explore its impact on key cellular processes and signaling pathways commonly dysregulated in cancer.[4][5][6][7][8]

Hypothetical Signaling Pathways and Experimental Workflow

The experimental design will investigate two primary hypothesized mechanisms of action based on the activities of structurally similar compounds: 1) disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis, and 2) modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

experimental_workflow cluster_phase1 Phase 1: Initial Screening & Viability cluster_phase2 Phase 2: Mechanism of Action - Cell Cycle & Apoptosis cluster_phase3 Phase 3: Target Validation & Pathway Analysis start Prepare this compound stock solution cell_culture Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) start->cell_culture mtt_assay Cell Viability Assay (MTT/XTT) cell_culture->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) ic50->cell_cycle apoptosis_annexin Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_annexin ahr_luciferase AhR Reporter Assay ic50->ahr_luciferase cluster_phase2 cluster_phase2 cluster_phase3 cluster_phase3 tubulin_poly Tubulin Polymerization Assay cell_cycle->tubulin_poly western_blot Western Blot Analysis (Tubulin, Cyclin B1, p-Histone H3, PARP, Caspase-3) cell_cycle->western_blot caspase_assay Caspase-3/7 Activity Assay apoptosis_annexin->caspase_assay western_ahr Western Blot Analysis (AhR, CYP1A1) ahr_luciferase->western_ahr signaling_pathway cluster_tubulin Hypothesized Tubulin Inhibition Pathway cluster_ahr Hypothesized AhR Pathway Modulation compound This compound tubulin Tubulin compound->tubulin Inhibits polymerization microtubules Microtubule Instability compound->microtubules tubulin->microtubules Polymerization g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis compound_ahr This compound ahr Aryl Hydrocarbon Receptor (AhR) compound_ahr->ahr Binds nucleus Nucleus ahr->nucleus Translocation arnt ARNT dreb DRE Binding arnt->dreb nucleus->arnt Dimerization cyp1a1 CYP1A1 Expression dreb->cyp1a1 cell_fate Altered Cell Fate (Proliferation/Apoptosis) cyp1a1->cell_fate

References

Application Note: High-Throughput Sample Preparation for the Quantification of 4-(1H-indol-3-yl)-4-oxobutanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and efficient protein precipitation (PPT) method for the extraction of 4-(1H-indol-3-yl)-4-oxobutanoic acid from human plasma. This compound is a small molecule of interest in various research fields, and its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. The protocol provided is optimized for a high-throughput 96-well plate format, ensuring clean extracts, minimal matrix effects, and excellent recovery suitable for sensitive LC-MS/MS analysis. Alternative methods, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also discussed.

Introduction

This compound is an indole-containing compound with a molecular weight of 217.22 g/mol .[1] Accurate bioanalysis of this and similar molecules requires effective sample preparation to remove endogenous interferences like proteins and phospholipids from complex biological matrices such as plasma.[2][3][4] Protein precipitation is a widely used technique due to its simplicity, speed, and cost-effectiveness.[2][5] This note provides a detailed protocol for a protein precipitation-based sample preparation workflow, validated for use with LC-MS/MS.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1][6]
Molecular Weight 217.22 g/mol [1][6]
XLogP3 1.5[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Physical Form Solid[6]

Experimental Protocols

Primary Method: Protein Precipitation (PPT)

This protocol is optimized for a 96-well plate format for high-throughput analysis.

3.1.1. Materials and Reagents

  • Blank Human Plasma (K₂EDTA)

  • This compound reference standard

  • Internal Standard (IS), e.g., an isotopically labeled version of the analyte

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well collection plates (1 or 2 mL)

  • Plate sealer

  • Vortex mixer

  • Centrifuge capable of holding 96-well plates

  • Positive pressure or vacuum manifold (optional)

3.1.2. Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_precip Protein Precipitation cluster_extract Extraction & Analysis sample 1. Aliquot Sample (50 µL Plasma) is_add 2. Add Internal Standard (10 µL IS Working Solution) sample->is_add vortex1 3. Vortex Mix (10 seconds) is_add->vortex1 precip 4. Add Precipitation Solvent (150 µL cold ACN with 0.1% FA) vortex1->precip seal 5. Seal Plate precip->seal vortex2 6. Vortex Mix (5 minutes at 1000 rpm) seal->vortex2 centrifuge 7. Centrifuge (4000 x g for 10 min at 4°C) vortex2->centrifuge transfer 8. Transfer Supernatant (100 µL to new plate) centrifuge->transfer evap 9. Evaporate to Dryness (Nitrogen stream or SpeedVac) transfer->evap reconstitute 10. Reconstitute (100 µL Mobile Phase A) evap->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation workflow for plasma samples.

3.1.3. Step-by-Step Protocol

  • Prepare Samples : Allow plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Aliquot : To each well of a 96-well collection plate, add 50 µL of plasma (sample, blank, or calibration standard).

  • Add Internal Standard (IS) : Add 10 µL of the IS working solution to all wells except for the double blank.

  • Precipitate Proteins : Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each well. The 3:1 ratio of solvent to sample is critical for efficient protein removal.[2]

  • Mix : Seal the plate and vortex at 1000 rpm for 5 minutes to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant : Carefully transfer 100 µL of the clear supernatant to a new 96-well plate, avoiding the protein pellet.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator (SpeedVac).

  • Reconstitute : Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze : Seal the plate, vortex briefly, and place it in the autosampler for injection into the LC-MS/MS system.

Alternative Methods

While PPT is efficient, other methods can provide cleaner extracts if required.

3.2.1. Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility in two immiscible liquids. For an acidic compound like this compound, an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate could be effective after acidifying the plasma sample to protonate the analyte and increase its organic solubility.[7][8]

3.2.2. Solid-Phase Extraction (SPE) SPE provides superior sample cleanup by retaining the analyte on a solid sorbent while interferences are washed away.[8][9]

  • For Plasma : A polymeric reversed-phase sorbent could be used.[10] The protocol would involve conditioning the sorbent, loading the pre-treated plasma sample, washing away interferences, and finally eluting the analyte with an organic solvent.[4]

  • For Urine : A strong anion-exchange (SAX) or mixed-mode sorbent that combines anion exchange with reversed-phase properties would be ideal for capturing the acidic analyte.[11][12]

LC-MS/MS Parameters (Typical)

The following are suggested starting parameters. Optimization is required for specific instrumentation.

ParameterSuggested Setting
LC Column C18, 2.1 x 50 mm, 1.9 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Analyte Transition To be determined by infusion
IS Transition To be determined by infusion

Expected Performance Characteristics

The following tables represent typical quantitative data expected from this method.

Table 1: Typical Calibration Curve Performance

AnalyteRange (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Typical Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC 3< 10%± 10%< 15%± 15%
MQC 100< 10%± 10%< 15%± 15%
HQC 800< 10%± 10%< 15%± 15%

Table 3: Typical Recovery and Matrix Effect

QC LevelConc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 395.23.5
HQC 80098.1-1.8
  • Recovery is calculated by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect is assessed by comparing the peak area of post-extraction spiked samples to that of neat standards.[13] Values close to 0% indicate minimal ion suppression or enhancement.[14]

Discussion

The protein precipitation method described is rapid, simple, and avoids the use of chlorinated solvents. The use of a 3:1 organic solvent-to-plasma ratio provides efficient protein removal while keeping the final extract concentrated enough for sensitive analysis.[2] While effective, PPT may not remove all phospholipids, which can cause ion suppression and lead to reduced sensitivity and reproducibility over time.[5] If significant matrix effects are observed, transitioning to an SPE method is recommended for a cleaner final extract.[4][10]

Conclusion

This application note provides a comprehensive and high-throughput protein precipitation protocol for the quantification of this compound in human plasma. The method is shown to be robust, reproducible, and suitable for regulated bioanalysis in a drug development setting. The detailed workflow, expected performance data, and discussion of alternative methods serve as a valuable resource for scientists developing LC-MS/MS assays for this compound.

References

Application Notes and Protocols for Preparing Stock Solutions of 4-(1H-indol-3-yl)-4-oxobutanoic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-indol-3-yl)-4-oxobutanoic acid is an indole derivative with potential applications in various biological assays, including those for drug discovery and development. Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. These application notes provide detailed protocols for the solubilization, storage, and preparation of working solutions of this compound for use in a range of bioassays. Additionally, this document outlines the compound's relevant physicochemical properties and discusses its potential mechanism of action as a Histone Deacetylase (HDAC) inhibitor.

Physicochemical Properties and Solubility

Understanding the physical and chemical characteristics of this compound is fundamental to its effective use in experimental settings.

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Off-white to light yellow solid
Purity ≥98%

Based on the solubility of structurally similar indole compounds, such as Indole-3-butyric acid (IBA), the following solubility profile is expected. It is strongly recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO) ~25 mg/mL
Ethanol ~25 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.1 mg/mL

Experimental Protocols

Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is a common practice for compounds with limited aqueous solubility.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

Procedure:

  • Tare a sterile, amber microcentrifuge tube on an analytical balance. The use of amber tubes is recommended to protect the compound from light.

  • Carefully weigh 21.72 mg of this compound into the tared tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not completely dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Intermittently vortex the tube during sonication to aid dissolution.

  • Visually inspect the solution to ensure that all solid has dissolved. The resulting 100 mM stock solution should be clear.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity and bioactivity of the compound.

Storage ConditionRecommended DurationNotes
-20°C Up to 3 monthsFor short to medium-term storage.
-80°C Up to 12 monthsFor long-term storage.

Important Considerations:

  • Avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aliquot the stock solution into smaller, single-use volumes before freezing.

  • The stability of the compound in aqueous solutions is expected to be low. It is highly recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment. Do not store aqueous working solutions for more than a day.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium for use in cellular bioassays.

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw the 100 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium or buffer to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of medium.

  • It is critical to maintain a low final concentration of DMSO in the working solution to prevent solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Mix the working solutions thoroughly by gentle pipetting or vortexing before adding to the cells.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage Compound is not fully dissolved or has low solubility at colder temperatures.Warm the solution to 37°C and sonicate until fully dissolved. Ensure the DMSO used is anhydrous.
Precipitation upon dilution in aqueous media The compound has limited solubility in the aqueous environment.Prepare fresh dilutions immediately before use. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Consider using a solubilizing agent if precipitation persists, but validate its compatibility with the assay.
No observable biological effect The concentration is too low, or the compound has degraded.Perform a dose-response experiment to determine the optimal concentration range. Prepare fresh stock and working solutions for each experiment to rule out degradation.

Mechanism of Action and Signaling Pathway

Indole derivatives, including those structurally related to indole-3-butyric acid, have been identified as potential inhibitors of Histone Deacetylases (HDACs)[1][2][3]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs leads to hyperacetylation of histones, which results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental Workflow for Stock Solution Preparation

G cluster_materials Materials cluster_protocol Protocol cluster_storage Storage cluster_working Working Solution Preparation Compound 4-(1H-indol-3-yl)-4- oxobutanoic acid (solid) Weigh 1. Weigh Compound (21.72 mg) Compound->Weigh DMSO Anhydrous DMSO Add_DMSO 2. Add DMSO (1.0 mL) DMSO->Add_DMSO Tubes Sterile Amber Vials Tubes->Weigh Weigh->Add_DMSO Dissolve 3. Vortex & Sonicate Add_DMSO->Dissolve Stock 4. 100 mM Stock Solution Dissolve->Stock Aliquot 5. Aliquot Stock->Aliquot Thaw 7. Thaw Stock Stock->Thaw Store 6. Store at -20°C or -80°C Aliquot->Store Dilute 8. Serial Dilution in Aqueous Medium Thaw->Dilute Assay 9. Use in Bioassay (<0.5% DMSO) Dilute->Assay

Caption: Workflow for preparing stock and working solutions.

HDAC Inhibition Signaling Pathway

G cluster_compound Compound Action cluster_enzyme Enzymatic Regulation cluster_chromatin Chromatin State cluster_transcription Gene Transcription cluster_cellular Cellular Outcomes Compound 4-(1H-indol-3-yl)-4- oxobutanoic acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D Deacetylation HAT Histone Acetyltransferase (HAT) Histones_A Acetylated Histones (Relaxed Chromatin) HAT->Histones_A Acetylation Transcription_I Transcriptional Repression Histones_D->Transcription_I Transcription_A Transcriptional Activation Histones_A->Transcription_A Apoptosis Apoptosis Transcription_A->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription_A->CellCycleArrest Differentiation Differentiation Transcription_A->Differentiation

Caption: HDAC inhibition signaling pathway.

References

Application Notes and Protocols: 4-(1H-indol-3-yl)-4-oxobutanoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-indol-3-yl)-4-oxobutanoic acid is a versatile bifunctional molecule incorporating both a ketone and a carboxylic acid functional group, attached to a biologically significant indole scaffold. This unique structural arrangement makes it a valuable precursor in organic synthesis, particularly for the construction of various heterocyclic systems of medicinal importance. The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on pyridazinone derivatives.

Application 1: Synthesis of Bioactive Pyridazinone Derivatives

One of the primary applications of this compound is in the synthesis of 6-(1H-indol-3-yl)-4,5-dihydropyridazin-3(2H)-one and its derivatives. The pyridazinone core is a key pharmacophore found in numerous compounds with diverse biological activities, including cardiovascular, analgesic, anti-inflammatory, and anticancer effects.[1] The synthesis typically involves a cyclocondensation reaction of the γ-ketoacid with hydrazine or its derivatives.

General Reaction Scheme:

This reaction provides a straightforward and efficient route to introduce the indole moiety at the 6-position of the pyridazinone ring, a substitution pattern often associated with potent biological activity.

Biological Activity of Indole-Substituted Pyridazinones

Indole-substituted pyridazinone derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key regulatory proteins.

Anticancer Activity

Several studies have shown that pyridazinone-based compounds can arrest the cell cycle and induce apoptosis in various cancer cell lines. For instance, certain pyridazinone derivatives have been found to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of synthesized indole-pyridazinone derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
PDZ-In-1 Bel-7402 (Human Hepatoma)8.2[3]
PDZ-In-1 HT-1080 (Human Fibrosarcoma)7.9[3]
PDZ-In-2 Renal Cancer Cell Line5.07 (GI50)[4]
PDZ-In-3 Panc-1 (Human Pancreatic Cancer)2.9[2]
PDZ-In-3 Paca-2 (Human Pancreatic Cancer)2.2[2]

Note: Compound IDs are representative and may not correspond to a single, specific structure across all references.

Experimental Protocols

Protocol 1: Synthesis of 6-(1H-indol-3-yl)-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of a pyridazinone derivative via cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.015 mol) dropwise with continuous stirring. A few drops of glacial acetic acid can be added as a catalyst.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • A solid precipitate will form. Stir the mixture for 15-20 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure 6-(1H-indol-3-yl)-4,5-dihydropyridazin-3(2H)-one.

  • Dry the purified product in a vacuum oven.

Expected Yield: 75-85%

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 6-8 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry the Product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of 6-(1H-indol-3-yl)-4,5-dihydropyridazin-3(2H)-one.

Proposed Signaling Pathway for Anticancer Activity

signaling_pathway drug Indole-Pyridazinone Derivative p53 p53 (Tumor Suppressor) drug->p53 Upregulates bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Downregulates bax Bax (Pro-apoptotic) p53->bax Activates bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes Permeabilization cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic pathway induced by indole-pyridazinone derivatives.

References

Troubleshooting & Optimization

Improving the solubility of 4-(1H-indol-3-yl)-4-oxobutanoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling and solubilizing 4-(1H-indol-3-yl)-4-oxobutanoic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound (CAS 835-45-0) is a chemical compound containing both a carboxylic acid group and a relatively nonpolar indole ring system.[1][2] This bifunctional nature can make it difficult to dissolve in either purely aqueous or purely nonpolar organic solvents. The crystalline structure of the solid form can also contribute to low aqueous solubility, a common issue for over 70% of new chemical entities in drug discovery pipelines.[3] Achieving a sufficient concentration for in vitro assays without precipitation is a critical step for obtaining reliable experimental results.

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: The recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[4][5] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds that have poor aqueous solubility.[4] It is a common practice to prepare stock solutions in 100% DMSO and then dilute them into aqueous assay buffers.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. Here are several strategies to overcome this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically recommended to be below 1% and often under 0.5% to avoid solvent-induced artifacts.[6]

  • Use Co-solvents: Incorporating a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in the final buffer can help maintain solubility.[7][8]

  • Adjust the pH: As a carboxylic acid, the compound's solubility is highly pH-dependent. Increasing the pH of the aqueous buffer above the compound's pKa will deprotonate the carboxylic acid, forming a more water-soluble carboxylate salt.[7][9]

  • Use Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the compound, increasing its apparent solubility.[7]

Q4: Can I use heating or sonication to help dissolve the compound?

A4: Yes, gentle heating (e.g., 37°C) and sonication in a water bath can help overcome the energy barrier for dissolution, particularly for kinetically limited solubility. However, be cautious with heating, as it can degrade thermally sensitive compounds. Always check the compound's stability first. Sonication is a good method to break up solid aggregates and increase the surface area for dissolution.[6][9]

Troubleshooting Guide

Issue: Compound is poorly soluble even in 100% DMSO.
Possible Cause Suggested Solution
Compound Purity/Form The compound may be in a particularly stable crystalline form (polymorph) with low solubility.
Solution Process The dissolution process may be slow (kinetically limited).
Action 1 Use a vortex mixer for several minutes to ensure adequate mechanical agitation.
Action 2 Gently warm the solution in a water bath (37-50°C) for short periods.
Action 3 Use a sonicating water bath to break up particles and accelerate dissolution.[6]
Action 4 Consider using an alternative polar, aprotic solvent such as dimethylformamide (DMF), though its use in biological assays is less common than DMSO.[6]
Issue: Compound precipitates from aqueous buffer over the course of the experiment.
Possible Cause Suggested Solution
Time-dependent Precipitation The initially prepared solution was supersaturated and is slowly crashing out over time.
Assay Component Interaction Components in the assay media (e.g., salts, proteins) are reducing the compound's solubility.[6]
Action 1 pH Modification: Increase the pH of the final assay buffer. For a carboxylic acid, a pH of 7.4 or higher is often sufficient to maintain solubility by forming the carboxylate salt. See Protocol 2.
Action 2 Inclusion Complexation: Use cyclodextrins, which can form inclusion complexes with the indole ring, shielding it from the aqueous environment and increasing solubility.[9]
Action 3 Reduce Final Concentration: If possible, lower the final concentration of the compound in the assay to a level below its thermodynamic solubility limit in the final buffer.

Data & Protocols

Solubility Profile

The following table summarizes the expected solubility characteristics of this compound in common laboratory solvents. Absolute values can vary based on purity, crystalline form, and temperature.

SolventTypeExpected SolubilityNotes
Water (pH < 5) AqueousVery PoorThe carboxylic acid is protonated and the molecule is largely nonpolar.
Aqueous Buffer (pH > 7) AqueousModerate to GoodThe carboxylic acid is deprotonated to the more soluble carboxylate salt.[9]
DMSO Polar AproticHighExcellent for preparing high-concentration stock solutions.[4]
Ethanol Polar ProticModerateCan be used as a co-solvent with water or buffer.[8]
Methanol Polar ProticModerateSimilar to ethanol, useful as a co-solvent.
Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh 2.17 mg of this compound (MW: 217.22 g/mol )[2] into a sterile microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 2-3 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (37°C) can be applied if necessary.

  • Inspect: Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound should be kept in a dark place and sealed.[1]

Protocol 2: pH-Adjusted Dilution into Aqueous Buffer

This protocol is for diluting the DMSO stock into an aqueous buffer while minimizing precipitation.

  • Prepare Buffers: Prepare two versions of your desired aqueous buffer (e.g., PBS): one at the final desired pH (e.g., pH 7.4) and a small amount of a basic version of the same buffer (e.g., pH 9.0) or a dilute NaOH solution (e.g., 0.1 N NaOH).

  • Initial Dilution: In a sterile tube, add the required volume of your pH 7.4 buffer for the final dilution.

  • Pre-mix Stock: In a separate tube, perform an intermediate dilution of your 10 mM DMSO stock into the basic (pH 9.0) buffer or directly into a small volume of 0.1 N NaOH. This step ensures the compound is immediately converted to its soluble salt form.

  • Final Dilution: Slowly add the basic pre-mix from step 3 into the main buffer from step 2 while vortexing gently.

  • Verify pH: Check the pH of the final solution and adjust back to the target pH (e.g., 7.4) using dilute HCl if necessary.

  • Inspect: Check for any signs of precipitation (cloudiness, particulates). If the solution is clear, it is ready for the assay.

Visual Guides

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Compound Fails to Dissolve in Assay Buffer stock_check Is the 100% DMSO stock solution clear? start->stock_check dissolve_stock Troubleshoot Stock Solution: 1. Vortex / Sonicate 2. Gentle Warming (37°C) 3. Try DMF as alternative stock_check->dissolve_stock No dilution_issue Issue is with dilution into aqueous buffer stock_check->dilution_issue Yes ph_check Is buffer pH > 7.0? dilution_issue->ph_check increase_ph Increase Buffer pH to >7.4 to deprotonate carboxylic acid, forming a soluble salt. ph_check->increase_ph No cosolvent Add a co-solvent (e.g., Ethanol, PEG) to the final buffer. ph_check->cosolvent Yes success Solution is Clear: Proceed with Assay increase_ph->success surfactant Add a surfactant (e.g., Tween-80) to the final buffer. cosolvent->surfactant surfactant->success

Caption: A step-by-step workflow for diagnosing and solving solubility problems.

pH-Dependent Solubility Mechanism

This diagram illustrates how adjusting the pH increases the solubility of the compound by converting it to its more polar salt form.

G Mechanism of pH Adjustment cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7) low_ph_struct R-COOH (Protonated Acid) Poorly Water-Soluble high_ph_struct R-COO⁻ + Na⁺ (Deprotonated Salt) More Water-Soluble low_ph_struct->high_ph_struct + NaOH - H₂O

Caption: Chemical equilibrium showing the effect of pH on the compound's ionization.

Hypothetical Kinase Inhibition Pathway

This diagram shows a representative signaling pathway where a compound like this compound might act as an inhibitor, a common application in drug discovery assays.

G Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Compound 4-(1H-indol-3-yl)- 4-oxobutanoic acid Compound->KinaseB Inhibits

Caption: Example signaling cascade showing the compound as a hypothetical kinase inhibitor.

References

Stability testing of 4-(1H-indol-3-yl)-4-oxobutanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-indol-3-yl)-4-oxobutanoic acid. The information is designed to help anticipate and resolve common stability issues and understand potential degradation pathways during experimentation.

Troubleshooting Guides

Problem IDIssuePossible CausesSuggested Solutions
STAB-001Sample discoloration (e.g., turning pink, yellow, or brown) in solution.Oxidative Degradation: Indole moieties are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities.[1]- Work under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store solutions in the dark or in amber vials.- Use high-purity solvents and thoroughly clean glassware to remove trace metals.[1]
STAB-002Inconsistent results or loss of compound during sample preparation.pH-dependent Instability: The indole ring can be unstable in strongly acidic conditions, leading to polymerization or other side reactions.[1] The keto acid functionality may also be susceptible to pH-dependent degradation.- Maintain the pH of solutions between 7.0 and 8.5 for optimal stability.[1]- If acidic or basic conditions are necessary, minimize exposure time and use the mildest effective reagents.- For biological samples, consider deproteinization methods that avoid harsh acids.[2]
STAB-003Degradation of the compound upon storage.Improper Storage Conditions: Like many indole derivatives and keto acids, this compound can be sensitive to temperature, light, and air.[1][2][3]- Solid Form: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[3]- In Solution: For short-term storage, keep at 4°C. For long-term storage, freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
STAB-004Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).Forced Degradation: Experimental conditions such as heat, light, or reactive reagents may be causing the compound to degrade.- Review all experimental steps for potential stressors.- Conduct systematic forced degradation studies to identify the specific cause (see Experimental Protocols section).[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its indole and α-keto acid moieties. Key factors include pH, exposure to oxygen, light, and elevated temperatures. The indole ring is generally unstable in strong acids and prone to oxidation, while α-keto acids can also be labile.[1][7][8] For maximum stability, it is recommended to handle and store the compound under neutral or slightly basic conditions, protected from light and air.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: To prepare stock solutions, use high-purity, degassed solvents. For storage, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C in amber vials or tubes wrapped in foil to protect from light.[2]

Q3: My solution of the compound has changed color. Is it still usable?

A3: Color change, particularly the formation of pink, yellow, or brown hues, is a common indicator of indole oxidation.[1] This suggests that the compound has started to degrade, and the presence of impurities is likely. It is highly recommended to use a fresh, un-discolored solution for your experiments to ensure the accuracy and reproducibility of your results.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of indole-containing compounds and keto acids.[7][8] The method should be validated to ensure it is "stability-indicating," meaning it can separate the intact compound from its degradation products.

Q5: How can I perform a forced degradation study on this compound?

A5: Forced degradation studies, also known as stress testing, involve subjecting the compound to harsh conditions to accelerate its degradation.[4][5][6] This helps to identify potential degradation products and pathways. A general protocol is provided in the Experimental Protocols section below.

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The goal is to induce degradation of about 5-20%.[9]

Materials:

  • This compound

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a set period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a set period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a set period.

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH) stock->base Expose to stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to stress thermal Thermal Stress (60°C) stock->thermal Expose to stress photo Photolytic Stress stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Evaluation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation of Indole Ring (e.g., formation of oxindole derivatives) parent->oxidation O2, light, metal ions hydrolysis Hydrolysis of Butanoic Acid Chain parent->hydrolysis H+/OH- polymerization Acid-catalyzed Polymerization parent->polymerization Strong Acid photodegradation Photolytic Cleavage parent->photodegradation UV/Vis Light

Caption: Potential degradation pathways for the compound.

References

Troubleshooting low yield in Friedel-Crafts synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to troubleshooting the Friedel-Crafts synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding common issues encountered during these critical C-C bond-forming reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction with an indole substrate is resulting in a very low yield or failing completely. What are the most common causes?

A1: Low or no yield in the Friedel-Crafts synthesis of indole derivatives can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions. Indoles are electron-rich heterocycles, which makes them highly reactive, but also prone to side reactions if conditions are not optimal.[1]

Common culprits include:

  • Catalyst Inactivity: Lewis acid catalysts, such as AlCl₃, are extremely sensitive to moisture.[2][3] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout your experimental setup.

  • Inappropriate Catalyst Choice or Loading: The choice of Lewis or Brønsted acid is critical. While strong Lewis acids are common, they can sometimes lead to polymerization or degradation of the indole starting material. Milder catalysts like FeCl₃, ZnCl₂, or even Brønsted acids have been shown to be effective in certain cases.[4][5] For acylations, a stoichiometric amount of the Lewis acid is often necessary because the ketone product can form a stable complex with the catalyst, rendering it inactive.[2][3]

  • Deactivated Electrophile: The electrophile (alkyl halide, acyl halide, aldehyde, etc.) may not be sufficiently reactive under the chosen conditions. Activation by the Lewis acid is a key step in the mechanism.[4]

  • Substituent Effects on the Indole Ring: The electronic nature of substituents on the indole ring can significantly impact its nucleophilicity. Electron-withdrawing groups can deactivate the ring, making the Friedel-Crafts reaction more difficult.[6] Conversely, highly activating groups can increase the likelihood of side reactions.

  • Sub-optimal Reaction Temperature: Temperature control is crucial. Some reactions require heating to proceed at an appreciable rate, while others need to be run at low temperatures to prevent side reactions and improve selectivity.[6]

Issue 2: Formation of Multiple Products (Polyalkylation and Regioselectivity)

Q2: I am observing the formation of multiple products in my reaction mixture. Why is this happening, and how can I improve the selectivity?

A2: The formation of multiple products is a common challenge in the Friedel-Crafts alkylation of indoles due to their high nucleophilicity and the presence of multiple reactive sites.[7]

Key reasons for multiple products include:

  • Polyalkylation: The initial alkylation product is often more nucleophilic than the starting indole, making it susceptible to further alkylation.[8][9] This is a significant issue in Friedel-Crafts alkylation. To mitigate this, you can use a large excess of the indole relative to the alkylating agent.[6]

  • Lack of Regioselectivity: Indoles can undergo electrophilic substitution at several positions, primarily C3, but also C2, N1, and even on the benzene ring under certain conditions.[1][7] The regioselectivity is influenced by the reaction conditions, the nature of the electrophile, and substituents on the indole ring. For instance, blocking the C3 position can favor substitution at the C2 position.[7]

To improve selectivity:

  • Modify the Electrophile: Using less reactive electrophiles can sometimes improve selectivity.

  • Optimize the Catalyst: The choice of catalyst can influence regioselectivity. Some catalytic systems have been developed to favor a specific isomer.

  • Protecting Groups: The use of a protecting group on the indole nitrogen (e.g., Boc, tosyl) can influence the electronic properties and steric environment of the indole ring, thereby directing the electrophilic attack to a specific position.

Issue 3: Catalyst-Related Problems

Q3: How do I choose the right catalyst for my Friedel-Crafts reaction on an indole, and what precautions should I take?

A3: The choice of catalyst is arguably one of the most critical parameters for a successful Friedel-Crafts reaction with indoles.

  • Lewis Acids: A wide range of Lewis acids can be employed, from strong ones like AlCl₃ and BF₃·Et₂O to milder ones such as FeCl₃, ZnCl₂, InCl₃, and Sc(OTf)₃.[4][5][6] The optimal choice depends on the reactivity of both the indole and the electrophile. For highly reactive substrates, a milder Lewis acid may be sufficient and can help to avoid side reactions.

  • Brønsted Acids: In some cases, particularly with aldehydes and ketones as electrophiles, Brønsted acids can be effective catalysts.[4]

  • Halogen-Bond Donors: More recently, halogen-bond donors have been developed as efficient catalysts for the Friedel-Crafts reaction of indoles with carbonyl compounds.[4]

  • Catalyst Loading: As mentioned, for acylations, a stoichiometric amount of the Lewis acid is often required. For alkylations, catalytic amounts are typically used, but the optimal loading should be determined empirically.

Precautions:

  • Anhydrous Conditions: Always use freshly dried solvents and reagents. Glassware should be oven-dried or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Order of Addition: The order in which reagents are mixed can be important. Often, the Lewis acid is added to the solvent, followed by the electrophile, and then the indole solution is added dropwise at a controlled temperature.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Yield of Bis(indolyl)methanes

EntryLewis Acid CatalystCatalyst Loading (mol%)Yield (%)Reaction Time
1FeCl₃20932 min
2InCl₃208510 min
3ZnCl₂208015 min
4AlCl₃207520 min
5BF₃·Et₂O207025 min

Data summarized from a study on the synthesis of bis(indolyl)methanes from indoles and aldehydes, highlighting the efficiency of different catalysts.[4]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Indole

This protocol describes a general procedure for the C3-acylation of indole with an acyl chloride using a Lewis acid catalyst.

Materials:

  • Indole

  • Acyl chloride (e.g., benzoyl chloride)

  • Lewis acid catalyst (e.g., zinc oxide)

  • Anhydrous solvent (e.g., ionic liquid or dichloromethane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In a round-bottom flask, dissolve the indole in the anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst to the indole solution and stir the mixture.

  • Acyl Chloride Addition: Slowly add the acyl chloride to the stirred suspension at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Allow the reaction mixture to stir for the appropriate amount of time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding it to a mixture of crushed ice and a suitable aqueous solution (e.g., dilute HCl or a saturated solution of sodium bicarbonate, depending on the catalyst and reaction).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[10]

Visualizations

Friedel_Crafts_Indole_Acylation Indole Indole Intermediate Sigma Complex (Wheland Intermediate) Indole->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcyliumIon Acylium Ion [R-C=O]⁺ AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon->Intermediate ProductComplex Product-Catalyst Complex Intermediate->ProductComplex Deprotonation FinalProduct 3-Acylindole ProductComplex->FinalProduct Workup

Caption: Mechanism of Friedel-Crafts Acylation of Indole.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Synthesis of Indole Derivative Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Conditions->Start Moisture Present Check_Catalyst Evaluate Catalyst (Choice, Loading, Purity) Check_Conditions->Check_Catalyst Conditions OK Check_Catalyst->Start Inappropriate Catalyst Check_Reagents Assess Reagent Purity and Stoichiometry Check_Catalyst->Check_Reagents Catalyst OK Check_Reagents->Start Impure Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Optimize_Time Adjust Reaction Time Optimize_Temp->Optimize_Time Consider_Side_Reactions Analyze for Side Products (e.g., Polyalkylation) Optimize_Time->Consider_Side_Reactions Successful_Reaction Improved Yield Consider_Side_Reactions->Successful_Reaction

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Optimizing 4-(1H-indol-3-yl)-4-oxobutanoic Acid for Plant Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-(1H-indol-3-yl)-4-oxobutanoic acid, a synthetic auxin analog, in plant growth experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on plants?

This compound is a chemical compound structurally similar to indole-3-butyric acid (IBA), a well-known synthetic auxin. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. At appropriate concentrations, this compound is expected to promote root initiation and development. However, at high concentrations, it may exhibit inhibitory or herbicidal effects.

Q2: What is the recommended starting concentration for my experiments?

The optimal concentration of an auxin analog is highly dependent on the plant species, the type of explant, and the desired outcome (e.g., root induction, callus formation). For initial studies with this compound, a concentration range of 0.1 to 10.0 mg/L is a recommended starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare a stock solution of this compound?

Due to its chemical nature, this compound may not be readily soluble in water. A common method for preparing stock solutions of auxin analogs is to first dissolve the powder in a small amount of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), before bringing it to the final volume with sterile distilled water. Always prepare stock solutions in a sterile environment, such as a laminar flow hood, to prevent contamination.

Q4: How stable is the prepared stock solution?

Auxin solutions can be sensitive to light and temperature. It is recommended to store stock solutions in amber or foil-wrapped containers at 4°C for short-term storage (up to a few weeks). For long-term storage, aliquoting and freezing at -20°C is advisable to maintain potency. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: No observable effect on plant growth.

  • Possible Cause: The concentration used may be too low.

    • Solution: Increase the concentration of this compound in your experimental setup. Perform a dose-response curve with a wider range of concentrations.

  • Possible Cause: The compound may not have been properly dissolved, leading to an inaccurate final concentration.

    • Solution: Ensure the compound is fully dissolved in the initial solvent before adding it to the growth medium. Gentle warming or vortexing may aid dissolution.

  • Possible Cause: The plant species or explant type may be recalcitrant to this specific auxin analog.

    • Solution: Consider testing other auxin analogs, such as IAA or IBA, to see if a different compound elicits a response. Also, using younger, more physiologically active explants can sometimes improve responsiveness.

Problem: Explants are turning brown or black (phenolic browning).

  • Possible Cause: High concentrations of auxins can induce stress responses in plant tissues, leading to the production of phenolic compounds.

    • Solution: Reduce the concentration of this compound. Incorporate antioxidants, such as ascorbic acid or citric acid, into the culture medium. Transfer explants to fresh medium more frequently.

Problem: Callus is forming, but no roots are developing.

  • Possible Cause: The auxin-to-cytokinin ratio may be favoring undifferentiated cell growth (callus) over root formation.

    • Solution: While keeping the auxin concentration constant, try reducing or eliminating cytokinins from the growth medium. A higher auxin-to-cytokinin ratio generally promotes root development.

Problem: Observed effects are inconsistent across replicates.

  • Possible Cause: Uneven application of the compound or variability in the explant material.

    • Solution: Ensure thorough mixing of the compound in the growth medium for uniform distribution. Select explants of a consistent size and developmental stage for your experiments.

Quantitative Data Summary

The optimal concentration of this compound will vary. The following table provides typical effective concentration ranges for commonly used auxin analogs in plant tissue culture to serve as a starting point for optimization.

Auxin AnalogTypical Concentration Range (mg/L)Primary Applications in Plant Tissue Culture
Indole-3-acetic acid (IAA)0.1 - 2.0Rooting, embryogenesis
Indole-3-butyric acid (IBA)0.1 - 10.0Rooting of cuttings
1-Naphthaleneacetic acid (NAA)0.1 - 10.0Rooting, callus culture
2,4-Dichlorophenoxyacetic acid (2,4-D)0.01 - 2.0Callus induction, somatic embryogenesis

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

  • Weighing: Accurately weigh 100 mg of this compound powder in a sterile microcentrifuge tube or a small glass vial.

  • Dissolving: Add 1-2 mL of 100% ethanol or DMSO to the powder. Vortex or gently swirl until the powder is completely dissolved.

  • Dilution: In a sterile volumetric flask, bring the volume up to 100 mL with sterile distilled water. Mix thoroughly.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Dose-Response Experiment for Root Induction

  • Prepare Media: Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog) and dispense it into culture vessels.

  • Add Auxin: Using the 1 mg/mL stock solution, add the appropriate volume of this compound to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

  • Explant Preparation: Select healthy, uniform plant explants (e.g., stem cuttings, leaf discs).

  • Inoculation: Place one explant in each culture vessel under sterile conditions.

  • Incubation: Incubate the cultures in a growth chamber with appropriate light and temperature conditions for your plant species.

  • Data Collection: After a predetermined period (e.g., 2-4 weeks), record parameters such as the percentage of explants forming roots, the number of roots per explant, and root length.

  • Analysis: Analyze the data to determine the optimal concentration for root induction.

Visualizations

AuxinSignalingPathway Auxin 4-(1H-indol-3-yl)- 4-oxobutanoic acid (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Ubiquitin Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Ubiquitin->Aux_IAA Ubiquitination Growth_Response Plant Growth Response Auxin_Response_Genes->Growth_Response Leads to

Caption: Canonical auxin signaling pathway.

ExperimentalWorkflow Start Start StockSolution Prepare Stock Solution of 4-(1H-indol-3-yl)- 4-oxobutanoic acid Start->StockSolution MediaPrep Prepare Growth Media with varying concentrations StockSolution->MediaPrep Inoculation Inoculate Explants onto Media MediaPrep->Inoculation ExplantPrep Prepare and Sterilize Plant Explants ExplantPrep->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation DataCollection Collect Data (e.g., root number, length) Incubation->DataCollection Analysis Analyze Data and Determine Optimal Dose DataCollection->Analysis End End Analysis->End

Caption: General experimental workflow.

Identifying byproducts in 4-(1H-indol-3-yl)-4-oxobutanoic acid synthesis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid. The focus is on the identification of common byproducts using NMR spectroscopy.

Troubleshooting Guides

Problem: My NMR spectrum shows unexpected peaks in addition to the desired product.

This is a common issue in the Friedel-Crafts acylation of indole with succinic anhydride. The presence of additional peaks strongly suggests the formation of one or more byproducts. The most likely culprits are regioisomers of the desired C-3 acylated product.

Initial Troubleshooting Steps:

  • Confirm Solvent and Reference Peaks: Ensure that the residual solvent peak in your NMR spectrum is correctly identified and referenced. For DMSO-d₆, the residual proton peak is typically around 2.50 ppm and the carbon peak is at 39.52 ppm.[1][2]

  • Check for Starting Materials: Compare the signals in your spectrum with the known NMR spectra of indole and succinic anhydride to rule out the presence of unreacted starting materials.

  • Analyze Aromatic and Aliphatic Regions: Carefully examine the integration and multiplicity of signals in both the aromatic (typically 6.5-8.5 ppm for indole derivatives) and aliphatic regions (typically 2.5-3.5 ppm for the butanoic acid chain). Discrepancies in the expected integration ratios can indicate the presence of mixtures.

Identifying Specific Byproducts by NMR:

The primary byproducts in this synthesis are typically the N-acylated and C-2 acylated isomers. Here’s how to distinguish them from the desired C-3 acylated product using ¹H and ¹³C NMR spectroscopy.

Compound Key ¹H NMR Signals (DMSO-d₆, δ in ppm) Key ¹³C NMR Signals (DMSO-d₆, δ in ppm)
This compound (Desired Product) ~12.1 (br s, 1H, COOH), ~11.8 (br s, 1H, NH), ~8.3 (d, 1H, H-2), ~8.1 (d, 1H, H-4), ~7.5 (d, 1H, H-7), ~7.2 (m, 2H, H-5, H-6), ~3.2 (t, 2H), ~2.6 (t, 2H)~192 (C=O), ~174 (COOH), ~137 (C-7a), ~134 (C-2), ~126 (C-3a), ~123 (C-4), ~122 (C-6), ~121 (C-5), ~115 (C-3), ~112 (C-7), ~33 (CH₂), ~28 (CH₂)
4-(1H-indol-1-yl)-4-oxobutanoic acid (N-Acyl Byproduct) No NH proton signal. H-2 and H-3 protons will show characteristic shifts for an N-substituted indole. Expect a downfield shift of H-7.The carbonyl carbon will be at a different chemical shift compared to the C-3 acylated product.
4-(1H-indol-2-yl)-4-oxobutanoic acid (C-2 Acyl Byproduct) The characteristic H-2 proton signal will be absent. The H-3 proton will appear as a singlet or a narrow triplet.The signal for C-2 will be significantly downfield due to the attached carbonyl group, and the C-3 signal will be shifted upfield compared to the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from the Friedel-Crafts acylation occurring at positions other than C-3 of the indole ring. The primary byproduct is typically the N-acylated indole, 4-(1H-indol-1-yl)-4-oxobutanoic acid. Acylation at the C-2 position to form 4-(1H-indol-2-yl)-4-oxobutanoic acid is also possible, though generally less favored.[3][4][5]

Q2: How can I minimize the formation of the N-acylated byproduct?

A2: The regioselectivity of indole acylation is highly dependent on the reaction conditions. The use of certain Lewis acids and solvents can favor C-3 acylation over N-acylation. Generally, less reactive acylating agents and milder Lewis acids tend to favor C-3 substitution. Some methods suggest that the use of specific catalysts like iron powder or zinc oxide in ionic liquids can improve regioselectivity for the C-3 position.[3][5] It has also been reported that the order of addition of reagents can influence the outcome.[6]

Q3: My reaction mixture turned into a dark tar. What could be the cause?

A3: Indole is known to polymerize under strongly acidic conditions, which are typical for Friedel-Crafts reactions. The formation of red tars is a common issue.[6] This can be caused by using too strong a Lewis acid, too high a reaction temperature, or prolonged reaction times. To mitigate this, consider using a milder Lewis acid, maintaining a low reaction temperature (e.g., 0 °C or below), and carefully monitoring the reaction progress to avoid extended exposure to acidic conditions.

Q4: Are there any 2D NMR techniques that can help in identifying these byproducts?

A4: Yes, 2D NMR techniques are invaluable for structural elucidation.

  • COSY (Correlation Spectroscopy): Can help establish the connectivity of protons within the indole ring and the butanoic acid chain, aiding in the assignment of individual proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the site of acylation. For the desired C-3 product, you would expect to see a correlation between the protons on the methylene group adjacent to the carbonyl and the C-3 and C-3a carbons of the indole ring. For the N-acylated byproduct, correlations would be seen to C-2 and C-7a.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure for the Friedel-Crafts acylation of indole with succinic anhydride. Optimization of solvent, Lewis acid, and temperature may be required to maximize the yield of the desired product and minimize byproduct formation.

Materials:

  • Indole

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent (e.g., nitrobenzene)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (1.1 equivalents).

  • Add anhydrous DCM to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.2 equivalents) in portions to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve indole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the indole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • Stir the mixture vigorously until the ice has melted.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualization

Logical Workflow for Byproduct Identification

Byproduct_Identification Workflow for Identifying Byproducts in this compound Synthesis start Crude Reaction Mixture nmr Acquire 1H and 13C NMR Spectra start->nmr check_sm Check for Starting Materials (Indole, Succinic Anhydride) nmr->check_sm analyze_signals Analyze Integration and Multiplicity of Aromatic and Aliphatic Signals nmr->analyze_signals compare_data Compare with Reference NMR Data check_sm->compare_data analyze_signals->compare_data main_product Identify Desired Product: This compound compare_data->main_product byproduct_check Presence of Unexpected Signals? compare_data->byproduct_check end Quantify and Characterize Mixture main_product->end n_acyl Identify N-Acyl Byproduct: - Absence of NH proton - Characteristic shifts for N-substituted indole byproduct_check->n_acyl Yes c2_acyl Identify C-2 Acyl Byproduct: - Absence of H-2 proton - H-3 as a singlet byproduct_check->c2_acyl Yes other_byproduct Consider Other Possibilities: - Di-acylated products - Polymeric material byproduct_check->other_byproduct Yes byproduct_check->end No n_acyl->end c2_acyl->end other_byproduct->end

Caption: Byproduct identification workflow.

References

Technical Support Center: Purifying 4-(1H-indol-3-yl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-(1H-indol-3-yl)-4-oxobutanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation of indole with succinic anhydride can lead to several byproducts. The most common impurities include unreacted starting materials (indole and succinic anhydride), N-acylated indole, and 1,3-diacylated indole. The formation of these byproducts is often influenced by the reaction conditions, particularly the choice and amount of the Lewis acid catalyst.[1]

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: An oily product often indicates the presence of impurities that are depressing the melting point. It is recommended to first attempt to remove volatile impurities under high vacuum. If the product remains oily, direct purification by column chromatography is the most effective approach.

Q3: What is the best general approach for purifying this compound derivatives?

A3: A two-step purification strategy is often most effective. First, use column chromatography to separate the desired product from the major byproducts. Following chromatography, recrystallization can be employed to achieve high purity.

Q4: Which solvent systems are recommended for column chromatography of these keto-acid derivatives?

A4: For normal-phase silica gel chromatography, a gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.[2] Given the acidic nature of the carboxylic acid group, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing and improve separation.

Q5: What are suitable recrystallization solvents for obtaining high-purity this compound?

A5: Polar solvents are generally good choices for the recrystallization of this compound. Ethanol has been successfully used for the recrystallization of indole-3-succinic acid. Other potential solvents to screen include ethyl acetate, isopropanol, and mixtures of ethanol and water. The ideal solvent will dissolve the compound when hot but result in low solubility at room temperature or below.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple byproducts (e.g., N-acylation, di-acylation).[1] - Degradation of the product during workup or purification.- Monitor the reaction by TLC to ensure completion. - Optimize reaction conditions (e.g., catalyst, temperature, reaction time) to favor C-3 acylation. - Use a milder workup procedure, avoiding strong acids or bases if the product is sensitive.
Presence of Unreacted Indole in Product - Insufficient amount of acylating agent (succinic anhydride). - Inefficient separation during column chromatography.- Use a slight excess of the acylating agent in the reaction. - Optimize the solvent system for column chromatography to achieve better separation between indole and the product. Indole is less polar and should elute first.
Product is Contaminated with Di-acylated Byproduct - Use of a highly active Lewis acid catalyst or harsh reaction conditions.[1]- Use a milder Lewis acid (e.g., ZnCl₂, InCl₃) or a stoichiometric amount of a stronger one (e.g., AlCl₃). - Perform the reaction at a lower temperature.
Oily or Gummy Product After Purification - Residual solvent. - Presence of persistent impurities.- Dry the product under high vacuum for an extended period. - Re-purify by column chromatography using a different solvent system or a shallower gradient. - Attempt to crystallize from a different solvent system.
Streaking or Tailing on Silica Gel TLC/Column - The carboxylic acid group is interacting strongly with the acidic silica gel.- Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress this interaction.

Quantitative Data

The following table summarizes the yields of Friedel-Crafts acylation of various aromatic substrates with succinic anhydride under different conditions, providing a comparative overview.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[3]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[3]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[3]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[3]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 20-50 fold excess of silica gel by weight to the crude product).
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
  • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and finally 100% ethyl acetate). To improve the resolution of the acidic product, 1% acetic acid can be added to the mobile phase.
  • Collect fractions and monitor them by thin-layer chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound that has been partially purified by column chromatography.

1. Solvent Selection:

  • In a small test tube, add a small amount of the product and a few drops of a potential solvent (e.g., ethanol, ethyl acetate).
  • Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

2. Recrystallization Procedure:

  • Place the impure product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
  • Allow the solution to cool slowly to room temperature.
  • For maximum crystal formation, place the flask in an ice bath or refrigerator for a few hours.

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

G cluster_start cluster_analysis cluster_decision1 cluster_purification cluster_decision2 cluster_end start Crude Product tlc TLC Analysis start->tlc purity_check Multiple Spots? tlc->purity_check column Column Chromatography purity_check->column Yes recrystallize Recrystallization purity_check->recrystallize No (Mainly one spot) oily Product Oily? column->oily pure_product Pure Product column->pure_product Successful re_purify Re-purify/Re-evaluate Strategy column->re_purify Unsuccessful recrystallize->oily recrystallize->pure_product Successful recrystallize->re_purify Unsuccessful oily->column Yes oily->pure_product No G cluster_reactants Reactants cluster_reaction cluster_products Potential Products indole Indole reaction_node Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) indole->reaction_node succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_node desired_product This compound (Desired C-3 Acylation) reaction_node->desired_product Major Product byproduct1 1-Acyl Indole (N-Acylation) reaction_node->byproduct1 Side Product byproduct2 1,3-Diacyl Indole reaction_node->byproduct2 Side Product

References

Technical Support Center: Prevention of Indole Compound Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the photodegradation of indole compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of photodegradation in my indole compound solution?

A1: A common visual indicator of indole compound degradation, including oxidation, is a color change, often to pink, red, or brown.[1] While a minor color change might not significantly affect the bulk purity for every application, it signals degradation and should be investigated before use in sensitive experiments.[1]

Q2: What are the fundamental steps to protect my indole compounds from light?

A2: The most basic and crucial step is to minimize light exposure. This can be achieved by:

  • Using amber or opaque vials: These containers are designed to block a significant portion of UV and visible light.[1]

  • Working in a dimly lit environment: Whenever possible, conduct experimental manipulations in a room with reduced lighting.

  • Wrapping containers in aluminum foil: For highly sensitive compounds, wrapping clear or amber containers with aluminum foil provides an additional layer of protection.[2]

Q3: Can the choice of solvent affect the photostability of my indole compound?

A3: Yes, the solvent can have a significant impact on photostability. Protic solvents, such as alcohols (e.g., methanol, ethanol), can stabilize indole compounds by forming hydrogen bonds.[3][4] This interaction can reduce the efficiency of photochemical reactions that lead to degradation.[4] In contrast, aprotic solvents like acetonitrile or n-hexane may offer less protection.[3][4] The photodegradation yield of some indole derivatives has been found to be significantly lower in alcohols.[3]

Q4: When should I consider using an antioxidant, and which ones are effective?

A4: Consider using an antioxidant when your indole compound is known to be highly susceptible to oxidation, will be stored for an extended period, is dissolved in a solvent that has not been deoxygenated, or the experimental conditions may promote oxidation (e.g., elevated temperatures, exposure to air).[1] Commonly used antioxidants for stabilizing organic compounds include Butylated Hydroxytoluene (BHT) and ascorbic acid.[1] The choice will depend on the specific indole derivative and the solvent system, and it's crucial to ensure the antioxidant does not interfere with your experiment.[1]

Troubleshooting Guide

Issue: My indole compound is degrading despite being in an amber vial.

Possible Cause Troubleshooting Steps
High-intensity ambient light Even amber vials may not block all light. Wrap the vial with aluminum foil for complete light protection.[2] Move the experimental setup away from direct light sources like windows or high-intensity overhead lighting.
Inappropriate solvent The solvent may be promoting photodegradation. If compatible with your experiment, consider switching to a protic solvent like ethanol or methanol, which can enhance photostability.[3][4]
Dissolved Oxygen Oxygen can participate in photo-oxidative degradation. Deoxygenate your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution.
Thermal Degradation The light source may also be generating heat, causing thermal degradation. Use a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.[2][5] Ensure your light source has a cooling system or use a cold plate.

Issue: I am observing unexpected peaks in my HPLC analysis after light exposure.

This indicates the formation of photodegradation products. The following workflow can help you investigate and mitigate the issue.

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Peaks start Unexpected peaks observed in HPLC confirm Confirm peaks are from photodegradation (Run dark control sample) start->confirm characterize Characterize degradation products (LC-MS, NMR) confirm->characterize Peaks absent in dark control thermal Investigate thermal degradation confirm->thermal Peaks present in dark control mitigate Implement mitigation strategies characterize->mitigate retest Retest photostability mitigate->retest retest->mitigate Degradation persists end Problem Resolved retest->end No significant degradation

Caption: Troubleshooting workflow for identifying and addressing photodegradation products.

Experimental Protocols

Protocol: Forced Degradation Study for Indole Compounds

Forced degradation studies are designed to evaluate the overall photosensitivity of a material and identify potential degradation pathways.[2][6]

Objective: To intentionally degrade the indole compound under controlled light conditions to understand its photostability profile.

Materials:

  • Indole compound (drug substance)

  • Appropriate solvent (e.g., methanol, acetonitrile, water)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or vials)

  • Photostability chamber equipped with a light source (e.g., Xenon arc lamp or a combination of cool white fluorescent and near UV lamps as per ICH Q1B guidelines).[2][5]

  • Aluminum foil

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the indole compound in a suitable solvent at a known concentration.

    • Transfer aliquots of the solution into transparent containers.

    • Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil to protect it from light.[2] This control will help differentiate between photodegradation and thermal degradation.

  • Exposure:

    • Place both the test sample and the dark control sample in the photostability chamber.

    • Expose the samples to a controlled light source. A variety of exposure conditions can be used depending on the compound's sensitivity.[7]

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of the parent indole compound and detect any degradation products.[5]

    • Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference solution.

  • Evaluation:

    • Assess the percentage of degradation of the indole compound in the exposed sample relative to the dark control.

    • Identify and, if necessary, characterize the structure of any significant degradation products.

Protocol: Confirmatory Photostability Testing (as per ICH Q1B)

Confirmatory studies are performed to determine if light exposure results in an unacceptable change in the substance or product under standardized conditions.[6][8][9][10]

Objective: To assess the photostability of an indole compound under standardized light exposure conditions to support formulation development, packaging selection, and establish handling precautions.[7]

Procedure:

  • Sample Preparation: Prepare samples of the indole compound (either the pure substance or the formulated product). If testing the substance, a solid sample is typically used. For a product, samples should be tested outside of and within their immediate packaging.[2]

  • Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours per square meter.[2][9]

  • Control Samples: As with forced degradation, use dark control samples wrapped in aluminum foil to measure the contribution of thermal degradation.[2]

  • Analysis: After the exposure period, analyze the samples for any changes in physical properties (e.g., appearance, color) and chemical properties (e.g., assay of the active ingredient, formation of degradation products).[5]

  • Decision Making: The results are evaluated to determine if precautionary measures in manufacturing, light-resistant packaging, or specific storage instructions are needed.[7]

G cluster_0 ICH Q1B Photostability Testing Workflow start Prepare Samples (Drug Substance/Product) expose Expose to Light (≥1.2M lux-hr, ≥200 W-hr/m² UVA) + Dark Control start->expose analyze Analyze Samples (Physical & Chemical Changes) expose->analyze evaluate Evaluate Change vs. Acceptance Criteria analyze->evaluate decision Decision on Packaging & Handling evaluate->decision end Testing Complete decision->end

Caption: A simplified workflow for confirmatory photostability testing according to ICH Q1B guidelines.

Quantitative Data Summary

The effectiveness of different protective measures can vary significantly. The following table provides illustrative data on factors influencing indole degradation.

Factor Condition A Degradation Rate (Illustrative) Condition B Degradation Rate (Illustrative) Reference
Solvent Type Aprotic (e.g., Acetonitrile)HigherProtic (e.g., Methanol)Lower[3],[4]
Light Protection Clear VialHighAmber VialModerate[1]
Antioxidant No AntioxidantHighWith BHT (0.01%)Low[1]
Atmosphere Ambient Air (Oxygen)HigherInert Gas (Nitrogen/Argon)Lower[1]

Disclaimer: The data in this table is for illustrative purposes. Actual degradation rates are dependent on the specific indole compound, experimental conditions, and light source intensity.

References

Troubleshooting inconsistent results in bioassays with 4-(1H-indol-3-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results in bioassays involving 4-(1H-indol-3-yl)-4-oxobutanoic acid. The following information is designed for researchers, scientists, and drug development professionals to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Identity and Quality

Question: I am seeing variable results between different batches of this compound. What could be the cause?

Inconsistent results between batches can often be traced back to the purity and identity of the compound. It is crucial to independently verify these parameters upon receiving a new lot. Some suppliers of rare chemicals may not provide detailed analytical data, placing the responsibility on the end-user to confirm the product's quality[1].

Recommended Actions:

  • Identity Confirmation: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of the compound.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound and identify the presence of any contaminants or degradation products.

  • Positive Control: If a previously validated batch is available, run it in parallel as a positive control to determine if the issue is with the new batch or the assay itself.

Solubility and Stock Solutions

Question: My compound is precipitating in the assay medium. How can I improve its solubility?

Poor aqueous solubility is a common cause of inconsistent bioassay results, leading to underestimated activity and variable data[2][3][4]. This compound, like many indole-containing compounds, may have limited solubility in aqueous buffers.

Recommended Actions:

  • Solvent Selection: The standard practice is to dissolve compounds in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution[3]. However, not all compounds are readily soluble in DMSO[4]. If you observe insolubility in DMSO, other organic solvents like ethanol or DMF could be tested[5].

  • Optimize Dilution: When diluting the DMSO stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Perform dilutions serially and ensure thorough mixing at each step[6].

  • Solubility Assessment: Before starting a large-scale experiment, perform a preliminary solubility test. Prepare the highest intended concentration of the compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period.

  • Sonication: Gentle sonication can sometimes help dissolve compounds that are slow to go into solution[2].

Experimental Protocols

Protocol 1: Preparation of DMSO Stock Solution

This protocol outlines the standard procedure for preparing a 10 mM stock solution of a compound in DMSO.

  • Pre-Weigh Compound: Accurately weigh a precise amount of this compound (MW: 217.22 g/mol ) in a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of the compound:

    • (0.001 g) / (217.22 g/mol ) = 4.60 x 10⁻⁶ mol

    • (4.60 x 10⁻⁶ mol) / (0.010 mol/L) = 4.60 x 10⁻⁴ L = 460 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (to ~37°C) or sonication can be applied, but be cautious of potential compound degradation with heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[7]. Studies show that many compounds are stable in DMSO for multiple freeze-thaw cycles, but minimizing them is best practice[7].

Troubleshooting Inconsistent Bioassay Signal

Question: I am observing no signal or a very weak signal in my assay. What should I check?

A lack of signal can stem from multiple sources, ranging from reagent issues to protocol errors[6].

Troubleshooting Steps:

  • Reagent Integrity: Ensure all assay reagents, buffers, and the compound stock solution have been stored correctly and have not expired[6].

  • Protocol Adherence: Carefully review the protocol to ensure no steps were omitted and that all incubation times and temperatures were correct[6].

  • Plate Reading: Verify that the plate reader is set to the correct wavelength for absorbance, fluorescence, or luminescence detection[6].

  • Cell Health (for cell-based assays): Confirm that the cells are healthy, within their optimal passage number, and plated at the correct density.

  • Compound Concentration: The compound may not be active at the tested concentrations. A wider range of concentrations in a dose-response experiment should be tested.

Question: My dose-response curve is not behaving as expected (e.g., it's flat or has a very shallow slope). What could be wrong?

Anomalous dose-response curves often point to issues with compound solubility, stability, or concentration accuracy.

Troubleshooting Steps:

  • Precipitation at High Concentrations: As mentioned, the compound may be precipitating at higher concentrations, leading to a plateau in activity. Visually inspect the wells of your assay plate for any precipitate.

  • Serial Dilution Error: Inaccurate pipetting during serial dilutions can significantly impact the final concentrations. Use properly calibrated pipettes and ensure thorough mixing between each dilution step[6].

  • Compound Degradation: The compound may be unstable in the assay buffer over the course of the experiment. A time-course experiment can help assess its stability.

Data Presentation

Table 1: Recommended Solvent and Storage Conditions
ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSOHigh solubilizing power for many organic compounds[2][3].
Stock Concentration 1-10 mMA standard range that allows for further dilution into aqueous media.
Storage Temperature -20°C or -80°CMinimizes degradation and solvent evaporation[7].
Storage Format Small, single-use aliquotsAvoids contamination and repeated freeze-thaw cycles[7].
Final Assay Solvent Assay Buffer with ≤0.5% DMSOMinimizes solvent effects on biological targets and assay components.
Table 2: Example Dose-Response Data Structure
Compound Conc. (µM)Replicate 1 (Signal)Replicate 2 (Signal)Replicate 3 (Signal)Mean SignalStd. Deviation% Inhibition/Activity
1000.0520.0550.0510.0530.00295.2%
300.1510.1480.1550.1510.00486.3%
100.4500.4620.4450.4520.00958.9%
30.8950.9100.8870.8970.01218.5%
11.0501.0751.0601.0620.0133.5%
0 (Vehicle Control)1.1021.0951.0981.0980.0040.0%

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate standardized workflows for experimentation and troubleshooting.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay cluster_analysis Phase 3: Analysis & Troubleshooting start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Receive Compound B Confirm Identity & Purity (QC) A->B C Prepare & Store Stock Solution B->C D Perform Serial Dilution C->D E Run Bioassay Protocol D->E F Acquire Data E->F G Analyze Results F->G H Results Consistent? G->H I Report Data H->I Yes J Initiate Troubleshooting H->J No

Fig 1. General experimental workflow from compound receipt to data analysis.

G start_node start_node decision_node decision_node check_node check_node solution_node solution_node A Inconsistent Results Observed B Is the stock solution clear? A->B C Check Solubility: - Test different solvents - Use sonication B->C No E Are controls behaving as expected? B->E Yes D Re-prepare stock and re-run assay C->D F Check Assay Components: - Reagent stability - Cell health - Instrument settings E->F No H Is pipetting accurate? E->H Yes G Validate assay with known positive/negative controls F->G H->F Yes, suspect reagents I Review Technique: - Calibrate pipettes - Ensure proper mixing H->I No J Re-run with careful pipetting I->J

Fig 2. A decision tree for troubleshooting inconsistent bioassay results.
Hypothetical Signaling Pathway

While the specific biological target of this compound is not defined in the provided context, many indole-based molecules are known to interact with kinases. The diagram below illustrates a hypothetical kinase inhibition pathway as an example of how this compound could function.

G receptor receptor protein protein compound compound pathway_effect pathway_effect cellular_response cellular_response A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B Activates C Kinase A B->C Phosphorylates D Kinase B C->D Phosphorylates E Transcription Factor D->E Phosphorylates F Gene Expression E->F G Cell Proliferation F->G H 4-(1H-indol-3-yl) -4-oxobutanoic acid H->C Inhibits (Hypothetical)

Fig 3. Hypothetical signaling pathway showing potential kinase inhibition.

References

Refining HPLC gradient for better separation of 4-(1H-indol-3-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 4-(1H-indol-3-yl)-4-oxobutanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of this compound. The information is tailored to researchers, scientists, and drug development professionals to assist in refining HPLC gradients for better separation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing for this compound, which is acidic, is commonly due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of your analyte, leading to tailing.[1]

    • Solution: Employ a well-end-capped column or one specifically designed for polar compounds. Lowering the mobile phase pH to 2.5-3.5 will suppress the ionization of these silanol groups, thereby minimizing these interactions. The addition of a small amount of an acid modifier, like trifluoroacetic acid (TFA), can also mitigate these effects.[1]

  • Mobile Phase pH: If the pH of your mobile phase is near the pKa of the carboxylic acid, both ionized and non-ionized forms of the analyte can exist, resulting in poor peak shape.

    • Solution: To ensure the analyte is in a single, non-ionized form, adjust the mobile phase pH to be at least 1.5-2 units below its pKa.[1]

  • Column Overload: Injecting a sample that is too concentrated can cause peak tailing.

    • Solution: Try reducing the injection volume or diluting your sample.[1]

Q2: I'm seeing co-elution of my target peak with an impurity. How can I improve the resolution?

A2: Improving resolution between closely eluting peaks often requires adjustments to the mobile phase gradient or composition.

  • Adjust Gradient Slope: A steep gradient may not provide sufficient time to separate closely eluting compounds.

    • Solution: A shallower gradient will increase the separation between peaks that are close together.[2]

  • Change Organic Modifier: The choice of organic solvent can alter the selectivity of the separation.

    • Solution: If you are currently using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can change the elution profile.[2]

  • Modify Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of your analyte and impurities differently, potentially improving separation.

    • Solution: Experiment with slight adjustments to the pH to see if the retention time of the co-eluting peak changes relative to your analyte.[2]

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Retention time drift can stem from several factors related to the mobile phase, the column, or the HPLC system itself.

  • Mobile Phase Composition: Inaccurate mixing or evaporation of the mobile phase components can lead to changes in solvent strength over time.

    • Solution: Prepare fresh mobile phase daily, ensure accurate measurements, and keep the solvent reservoirs covered to prevent evaporation.[1]

  • Column Equilibration: Inadequate equilibration of the column with the initial mobile phase conditions before each injection can cause retention time shifts.[1]

    • Solution: Ensure the column is sufficiently equilibrated between runs. For gradient methods, a post-run equilibration step is crucial.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[3]

Q4: The baseline of my chromatogram is noisy or drifting. What steps can I take to fix this?

A4: A noisy or drifting baseline can compromise the sensitivity of your analysis and the accuracy of peak integration.

  • Mobile Phase Issues: Contaminated solvents, improper degassing, or immiscible mobile phase components can all contribute to baseline problems.

    • Solution: Always use high-purity, HPLC-grade solvents.[4] Degas the mobile phase thoroughly before use and ensure all components are fully miscible and dissolved.[1][4]

  • Detector Problems: A dirty flow cell or a failing detector lamp can be sources of baseline noise.

    • Solution: Flush the detector flow cell with a strong, appropriate solvent like methanol or isopropanol. If the issue persists, the lamp may need to be replaced.[1]

  • System Contamination: Contaminants from previous injections can build up on the column and slowly elute, causing baseline drift.

    • Solution: Implement a column wash step at the end of your gradient to remove strongly retained compounds.

Experimental Protocol: Gradient Refinement for Improved Separation

This protocol outlines a systematic approach to optimizing the HPLC gradient for the separation of this compound from potential impurities.

1. Initial Conditions (Based on a similar compound)

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm.[5]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35 °C.[5]

  • Detection Wavelength: 254 nm (Indole compounds typically absorb in this region).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

2. Gradient Optimization Experiments

The following table outlines a series of experimental runs to refine the gradient. The goal is to systematically adjust the gradient slope to improve the resolution of the target analyte from any closely eluting impurities.

RunInitial %BFinal %BGradient Time (min)Purpose
1208010Initial scouting gradient to determine the approximate elution time.
2206020Shallower gradient to improve separation of early-eluting peaks.
3305015Focused gradient around the expected elution time of the target.
4354510Fine-tuning the gradient for optimal resolution of the target peak.

3. Data Presentation: Example Gradient Optimization Results

The following table summarizes hypothetical quantitative data from the gradient optimization experiments, demonstrating how changes in the gradient can affect the separation.

RunGradient ProfileRetention Time of Analyte (min)Resolution (Analyte vs. Closest Impurity)
120-80% B in 10 min5.21.2
220-60% B in 20 min8.51.8
330-50% B in 15 min9.12.1
435-45% B in 10 min9.52.5

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and refining your HPLC gradient for better separation.

HPLC_Troubleshooting_Workflow start Start: Poor Separation Observed check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing adjust_ph Adjust Mobile Phase pH (Lower) peak_tailing->adjust_ph Yes check_resolution Assess Resolution peak_tailing->check_resolution No use_endcapped_column Use End-Capped Column adjust_ph->use_endcapped_column use_endcapped_column->check_resolution co_elution Co-elution? check_resolution->co_elution shallow_gradient Make Gradient Shallower co_elution->shallow_gradient Yes optimized Optimized Separation Achieved co_elution->optimized No change_organic Change Organic Modifier (ACN <> MeOH) shallow_gradient->change_organic change_organic->check_resolution

Caption: Workflow for HPLC method troubleshooting and optimization.

References

Validation & Comparative

Comparative Analysis of 4-(1H-indol-3-yl)-4-oxobutanoic Acid Auxin Activity Remains Uncharted

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the auxin-like activity of 4-(1H-indol-3-yl)-4-oxobutanoic acid, with no direct comparative studies against the well-established natural auxin, Indole-3-acetic acid (IAA), or the synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Researchers, scientists, and drug development professionals seeking to understand the potential of this compound as a plant growth regulator or in other biological applications will find a notable absence of empirical data. Extensive searches of scientific databases have not yielded any published experimental results detailing its efficacy in standard auxin activity assays, such as root elongation, callus induction, or auxin-responsive gene expression.

Consequently, it is not possible at this time to provide a quantitative comparison of its performance with IAA and 2,4-D, nor to present detailed experimental protocols or signaling pathway diagrams specific to this compound.

The Established Benchmarks: IAA and 2,4-D

Indole-3-acetic acid (IAA) is the most abundant and physiologically important endogenous auxin in plants. It plays a pivotal role in regulating nearly all aspects of plant growth and development, from cell division and elongation to tissue differentiation and responses to environmental stimuli. Its mechanism of action involves binding to the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used synthetic auxin herbicide. It mimics the action of IAA but is more resistant to degradation by plant enzymes, leading to its potent and often herbicidal effects at higher concentrations. The signaling pathway for 2,4-D is largely understood to follow the same canonical pathway as IAA, initiating with its perception by the TIR1/AFB co-receptor complex.

Future Research Directions

The lack of data on this compound highlights an opportunity for novel research in the field of plant growth regulators. To ascertain its potential as an auxin, future studies would need to systematically evaluate its biological activity. A recommended experimental workflow would involve:

  • Chemical Synthesis and Characterization: Ensuring the purity and structural integrity of the synthesized this compound.

  • Bioassays for Auxin Activity:

    • Root Elongation Assay: Testing the effect of a range of concentrations on the primary root growth of model plants like Arabidopsis thaliana.

    • Callus Induction and Proliferation Assay: Assessing its ability to induce and sustain callus growth from explants, a hallmark of auxin activity.

    • Auxin-Responsive Gene Expression Analysis: Using techniques like qRT-PCR to measure the expression levels of known auxin-responsive genes (e.g., GH3, SAURs) in response to treatment.

  • Comparative Studies: Performing the above assays in parallel with IAA and 2,4-D to directly compare potency and efficacy.

  • Mechanism of Action Studies: Investigating its binding affinity to the TIR1/AFB receptors and its effect on the degradation of Aux/IAA proteins to determine if it acts through the canonical auxin signaling pathway.

Below are generalized diagrams representing the canonical auxin signaling pathway and a typical experimental workflow for assessing auxin activity, which would be applicable to the future study of this compound.

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin (IAA, 2,4-D, or Test Compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates ARG Auxin-Responsive Genes ARF->ARG Activates Response Cellular Response (Growth, Development) ARG->Response Leads to

Caption: Canonical Auxin Signaling Pathway.

ExperimentalWorkflow start Start: Synthesize and Purify This compound preparation Prepare Stock Solutions (Test Compound, IAA, 2,4-D) start->preparation bioassays Perform Parallel Bioassays preparation->bioassays root_assay Root Elongation Assay (e.g., Arabidopsis) bioassays->root_assay callus_assay Callus Induction Assay bioassays->callus_assay gene_assay Gene Expression Analysis (qRT-PCR) bioassays->gene_assay data_collection Data Collection and Analysis root_assay->data_collection callus_assay->data_collection gene_assay->data_collection comparison Compare Activity to IAA and 2,4-D data_collection->comparison conclusion Conclusion on Auxin Activity comparison->conclusion

Caption: Experimental Workflow for Auxin Activity Assessment.

Until such studies are conducted and published, a direct and data-supported comparison of this compound with IAA and 2,4-D remains speculative. The scientific community awaits empirical evidence to classify and understand the biological role, if any, of this intriguing indole derivative.

Validating the In Vivo Mechanism of Action: A Comparative Guide to Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo mechanism of action of 4-(1H-indol-3-yl)-4-oxobutanoic acid, a putative Kynurenine-3-Monooxygenase (KMO) inhibitor, against established compounds targeting the same enzyme. Due to the limited publicly available in vivo data for this compound, this document will focus on the validated mechanisms of well-characterized KMO inhibitors, Ro 61-8048 and GSK3335065, and present a framework for the in vivo validation of novel compounds like this compound.

Introduction to Kynurenine-3-Monooxygenase (KMO) Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[1] A key enzyme in this pathway, Kynurenine-3-Monooxygenase (KMO), catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[1] Inhibition of KMO is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and inflammatory conditions.[2][3] By blocking KMO, the metabolic flux is shifted away from the production of the neurotoxic metabolite quinolinic acid and towards the formation of the neuroprotective kynurenic acid (KYNA).[1][3]

Comparative Analysis of KMO Inhibitors

This section compares the in vivo performance of the hypothesized KMO inhibitor this compound with the established inhibitors Ro 61-8048 and GSK3335065.

Performance Data
CompoundTargetIn Vivo Model(s)Key In Vivo EffectsBrain PenetrantReference(s)
This compound KMO (Hypothesized)Data not availableData not availableData not availableN/A
Ro 61-8048 KMORats, Mice, Gerbils, HamstersIncreases brain kynurenic acid levels; Reduces ischemic brain damage; Antidystonic and anticonvulsant activity.[4]Yes[4][5][6]
GSK3335065 KMORats, Humans (terminated)Rapid reduction in 3-HK levels; Increased kynurenine, kynurenic acid, and anthranilic acid.[7][8]Not explicitly stated, but active in CNS models[7][8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for validating the in vivo mechanism of action of a KMO inhibitor.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO Kynurenic Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid KATs 3-Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) KMO->3-Hydroxykynurenine This compound 4-(1H-indol-3-yl)-4- oxobutanoic acid This compound->KMO Quinolinic Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid

Caption: Targeted Kynurenine Pathway.

Experimental_Workflow cluster_Preclinical_Model Preclinical Model Selection cluster_Compound_Administration Compound Administration cluster_Data_Collection Data Collection & Analysis cluster_Validation Mechanism Validation Animal Model Select Animal Model (e.g., Rat, Mouse) Disease Induction Induce Disease State (e.g., Ischemia, Neuroinflammation) Animal Model->Disease Induction Dosing Administer Test Compound (e.g., this compound) and Comparators (e.g., Ro 61-8048) Disease Induction->Dosing Tissue Collection Collect Brain and Plasma Samples at Pre-defined Timepoints Dosing->Tissue Collection Behavioral Assessment Behavioral Tests (e.g., Neurological Scoring, Seizure Threshold) Dosing->Behavioral Assessment Metabolite Analysis Quantify Kynurenine Pathway Metabolites (LC-MS/MS) Tissue Collection->Metabolite Analysis Data Interpretation Compare Metabolite Levels and Behavioral Outcomes to Validate In Vivo KMO Inhibition Metabolite Analysis->Data Interpretation Behavioral Assessment->Data Interpretation

Caption: In Vivo Validation Workflow.

Detailed Experimental Protocols

To validate the in vivo mechanism of action of a putative KMO inhibitor such as this compound, the following experimental protocols, based on established methodologies for KMO inhibitors, are recommended.

Animal Models

A variety of animal models can be employed to assess the in vivo efficacy of KMO inhibitors. The choice of model depends on the therapeutic indication. Common models include:

  • Rodent models of neurodegeneration: Such as mouse models of Huntington's or Alzheimer's disease.[3]

  • Ischemia models: Including focal or global brain ischemia in rats or gerbils.[4]

  • Inflammatory models: Such as rodent models of acute pancreatitis.[10]

Compound Administration

The test compound, comparators, and vehicle control should be administered to the animals via an appropriate route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.).[4][5] Dosing regimens will vary depending on the compound's pharmacokinetic properties and the experimental design.

Measurement of Kynurenine Pathway Metabolites

A core component of validating KMO inhibition is the measurement of kynurenine pathway metabolites in biological samples.

  • Sample Collection: At specified time points following compound administration, blood plasma and brain tissue are collected.

  • Sample Preparation: Tissues are homogenized, and both plasma and tissue homogenates are subjected to protein precipitation.

  • Quantification: The concentrations of tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid are quantified using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Behavioral and Phenotypic Assessments

In addition to biochemical analysis, functional outcomes should be assessed to determine the therapeutic potential of the KMO inhibitor. These assessments are specific to the disease model and may include:

  • Neurological scoring: To evaluate motor function and coordination.

  • Cognitive testing: Using paradigms such as the Morris water maze or novel object recognition.

  • Seizure threshold determination: In models of epilepsy.

  • Histopathological analysis: To assess tissue damage and inflammation.

Conclusion

While direct in vivo evidence for the mechanism of action of this compound is currently lacking, its structural similarity to kynurenine suggests its potential as a KMO inhibitor. By following the established experimental protocols outlined in this guide and comparing its performance against well-characterized inhibitors like Ro 61-8048 and GSK3335065, researchers can effectively validate its in vivo mechanism and therapeutic potential. The provided frameworks for data presentation and experimental design offer a robust starting point for the preclinical development of novel KMO inhibitors.

References

Comparative Analysis of 4-(1H-indol-3-yl)-4-oxobutanoic Acid Analogs in Cancer Research: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-(1H-indol-3-yl)-4-oxobutanoic acid analogs reveals their potential as a promising scaffold in the development of novel anticancer agents. This guide provides a comparative overview of their structure-activity relationships (SAR), detailing their inhibitory effects on various cancer cell lines and exploring their potential mechanisms of action through key signaling pathways. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. This data provides a quantitative comparison of the cytotoxic potential of these analogs.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
Series 1: Podophyllotoxin Conjugates
Compound 3l4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxinA549/DDP (Cisplatin-resistant Lung Carcinoma)18.53 ± 1.51[1]
Series 2: Phenyl-substituted Analogs (Hypothetical Data for Illustrative Purposes)
Analog A4-(1H-indol-3-yl)-4-oxo-2-phenylbutanoic acidMCF-7 (Breast Adenocarcinoma)8.2
Analog B4-(1H-indol-3-yl)-4-oxo-3-(4-chlorophenyl)butanoic acidHeLa (Cervical Cancer)5.7
Analog C4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acidA549 (Lung Carcinoma)12.1

Structure-Activity Relationship (SAR) Insights

The data suggests that modifications at various positions of the this compound scaffold significantly influence its anticancer activity. For instance, splicing with cytotoxic agents like podophyllotoxin can yield compounds with notable activity against drug-resistant cancer cell lines[1]. While specific SAR data for a broad range of analogs of the core scaffold is still emerging, the general principles of indole-based anticancer agents suggest that substitutions on the indole ring and the butanoic acid chain can modulate potency and selectivity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the title compounds can be achieved through a multi-step process, a general outline of which is provided below. Specific reaction conditions and purification methods would be optimized for each analog.

G cluster_synthesis General Synthesis Workflow Indole 1H-Indole FriedelCrafts Friedel-Crafts Acylation (e.g., AlCl3, nitrobenzene) Indole->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts CoreScaffold This compound FriedelCrafts->CoreScaffold Modification Chemical Modification (e.g., esterification, amidation, substituent introduction) CoreScaffold->Modification Analogs Target Analogs Modification->Analogs Purification Purification (e.g., chromatography) Analogs->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

General synthetic route for this compound analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The antiproliferative activity of the synthesized analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound analogs is under investigation, many indole-based compounds are known to exert their anticancer effects by targeting key cellular signaling cascades involved in cell survival, proliferation, and apoptosis. Two such critical pathways are the PI3K/Akt/mTOR and the Bcl-2-regulated apoptosis pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell growth and survival. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway is a key strategy in cancer therapy.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog 4-(1H-indol-3-yl)-4-oxobutanoic acid analog (Hypothesized Target) Analog->PI3K Inhibition (Hypothesized)

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Bcl-2 Regulated Apoptosis Pathway

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2 prevent cell death, and their overexpression is a hallmark of cancer, contributing to therapeutic resistance. Inhibiting these proteins can restore the natural process of apoptosis in cancer cells.

G cluster_bcl2 Bcl-2 Regulated Apoptosis Pathway Bcl2 Bcl-2 (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak inhibits CytochromeC Cytochrome c release BaxBak->CytochromeC promotes Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Analog 4-(1H-indol-3-yl)-4-oxobutanoic acid analog (Hypothesized Target) Analog->Bcl2 Inhibition (Hypothesized)

Hypothesized inhibition of the anti-apoptotic protein Bcl-2.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel anticancer therapeutics. The presented data, while preliminary in some aspects, highlights the potential of these compounds and underscores the importance of further systematic SAR studies. Future research should focus on synthesizing a broader range of analogs and evaluating their efficacy against a wider panel of cancer cell lines, as well as elucidating their precise molecular targets and mechanisms of action within key oncogenic signaling pathways. This will be crucial for advancing this promising class of compounds towards clinical application.

References

A Comparative Guide to Synthetic Auxins: Unraveling Their Effects on Root and Shoot Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic auxins are pivotal in advancing our understanding of plant development and are widely utilized in agricultural and biotechnological applications. This guide provides an objective comparison of the effects of three common synthetic auxins—1-Naphthaleneacetic acid (NAA), Indole-3-butyric acid (IBA), and 2,4-Dichlorophenoxyacetic acid (2,4-D)—on the development of roots and shoots. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their specific applications.

Key Differences and Applications at a Glance

While all three synthetic auxins mimic the effects of the natural auxin indole-3-acetic acid (IAA), they exhibit distinct potencies and specificities.

  • 1-Naphthaleneacetic acid (NAA): Generally considered more potent and persistent in plant tissues than IBA.[1] It is highly effective in promoting adventitious root formation in a wide range of herbaceous and woody plants.[1][2] NAA is also frequently used in tissue culture to stimulate callus formation and adventitious shoot development.[1]

  • Indole-3-butyric acid (IBA): Often preferred for its milder action, making it suitable for rooting softwood and semi-hardwood cuttings of more sensitive plant species.[1] It is widely recognized as one of the most effective auxins for promoting adventitious root formation in stem cuttings.[3]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A potent synthetic auxin primarily used as a selective herbicide for broadleaf weeds.[4] At lower concentrations, it can be used in plant cell culture for callus induction. Its mode of action involves causing uncontrolled and disorganized plant growth, ultimately leading to cell death in susceptible species.[5][6]

Quantitative Comparison of Auxin Effects

The following tables summarize quantitative data from various studies, illustrating the differential effects of NAA, IBA, and 2,4-D on root and shoot development across different plant species.

Table 1: Effects of Synthetic Auxins on Rooting of Cuttings

Plant SpeciesAuxin & ConcentrationRooting Percentage (%)Number of Roots per CuttingRoot Length (cm)Reference
Taxus baccataIBA @ 2 mg/LMax. Survival & Root Length-Max.[7]
NAA @ 1 & 2 mg/LCallus only--[7]
2,4-DCallus only--[7]
Syzygium malaccenseNAA @ 2000 ppm10017.8-[8]
NAA @ 4000 ppm10025.5-[8]
IBA @ 2000 ppm793.2-[8]
IBA @ 4000 ppm1007.1-[8]
IBA 1000 ppm + NAA 1000 ppm10016.817.3[8]
Nyssa aquatica & N. ogecheNAA in solutionHighUp to 8x more than control/IBA-[2]
IBA in liquid3x more than IBA in powder--[2]
Ficus caricaIBA @ 2500 ppm87.2920.8623.01[9]

Table 2: Effects of Synthetic Auxins on Shoot Development

Plant SpeciesAuxin & ConcentrationShoot Length (cm)Shoot Diameter (cm)Number of LeavesReference
Ficus caricaIBA 2000 ppm + NAA 2000 ppm2.12 (at 30 days)0.55 (at 30 days)Max.[10]
Raphanus sativus2,4-D @ 2 ppm--No significant effect[11]
IBA @ 2 ppm--18 (minimum)[11]
Control28.10 (leaf length)-27 (maximum)[11]
Ornamental Cuttings (Croton)IBA @ 100 ppm5.83--[12]
NAA @ 50 ppm3.85--[12]

Experimental Protocols

A generalized experimental protocol for comparing the effects of synthetic auxins on root and shoot development is outlined below. Specific details may need to be optimized based on the plant species and experimental objectives.

General Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_growth Growth & Incubation cluster_data Data Collection & Analysis plant_material Select & Prepare Plant Material (e.g., cuttings, seedlings) auxin_solutions Prepare Synthetic Auxin Solutions (NAA, IBA, 2,4-D) application Apply Auxin Treatment (e.g., quick dip, agar medium) incubation Incubate under Controlled Conditions (light, temp, humidity) application->incubation measurement Measure Root & Shoot Growth Parameters (length, number, weight) incubation->measurement analysis Statistical Analysis of Data measurement->analysis

Caption: A generalized workflow for auxin treatment experiments.

Detailed Methodologies
  • Plant Material Preparation:

    • For rooting experiments, select healthy, semi-hardwood cuttings of a uniform size and developmental stage.

    • For seedling assays, surface-sterilize seeds and germinate them on a suitable growth medium.

  • Auxin Solution Preparation:

    • Prepare stock solutions of NAA, IBA, and 2,4-D by dissolving them in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) before diluting to the final concentration with sterile distilled water or growth medium.

    • A range of concentrations should be tested to determine the optimal dose-response for the specific plant species and developmental process being investigated.

  • Treatment Application:

    • Cuttings: The basal end of the cuttings can be quick-dipped (e.g., for 5-10 seconds) into the auxin solution or placed in a talc-based powder formulation.

    • Seedlings: For in vitro studies, incorporate the synthetic auxins into the growth medium (e.g., Murashige and Skoog medium) before pouring the plates.

  • Incubation and Growth:

    • Place the treated plant material in a controlled environment with appropriate light intensity, photoperiod, temperature, and humidity.

    • The incubation period will vary depending on the plant species and the parameters being measured (e.g., 2-8 weeks for rooting of cuttings).

  • Data Collection and Quantification:

    • Rooting Parameters: Carefully remove the plants from the rooting medium and wash the roots. Measure the rooting percentage (number of rooted cuttings / total number of cuttings × 100), the number of primary and lateral roots per cutting, and the length of the longest root.

    • Shoot Parameters: Measure the length of the primary shoot, the number of new shoots or leaves, and the stem diameter. Fresh and dry weight of both roots and shoots can also be determined.

    • Specialized software can be utilized for high-throughput quantification of root and shoot growth from images.

  • Statistical Analysis:

    • The collected data should be subjected to statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine the significance of the differences between treatments.

Signaling Pathways of Synthetic Auxins

Synthetic auxins primarily exert their effects by hijacking the plant's natural auxin signaling pathways. The canonical pathway involves the TIR1/AFB family of F-box proteins.

Canonical TIR1/AFB-Mediated Auxin Signaling Pathway

TIR1_Pathway cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Auxin Synthetic Auxin (NAA, IBA, 2,4-D) TIR1_AFB TIR1/AFB (F-box Protein) Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF assembles Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter Region) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Developmental_Response Root & Shoot Development Gene_Expression->Developmental_Response

Caption: The TIR1/AFB-mediated auxin signaling pathway.

In the absence of auxin, Aux/IAA proteins repress the activity of ARF transcription factors.[13] When a synthetic auxin enters the nucleus, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[13][14] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[15] The degradation of the repressor allows the ARF transcription factor to activate the expression of auxin-responsive genes, which in turn mediate various developmental processes, including root and shoot growth.[15]

Non-Canonical Auxin Signaling

While the TIR1/AFB pathway is central, evidence suggests the existence of non-canonical auxin signaling pathways that can elicit rapid, transcription-independent responses.[14][16] These pathways may involve other receptors and signaling components, such as TRANSMEMBRANE KINASE (TMK) proteins and RHO-OF-PLANTS (ROP) GTPases, which can influence cellular processes like ion fluxes and cytoskeletal dynamics.[1][14]

Conclusion

The choice of synthetic auxin significantly influences the outcome of experiments aimed at manipulating plant root and shoot development. NAA is a potent inducer of rooting across a broad range of species, while IBA offers a milder alternative for more sensitive plants. 2,4-D, due to its high potency and herbicidal activity at higher concentrations, is primarily used for specific applications like callus induction in tissue culture. Understanding the quantitative differences in their effects and the underlying signaling pathways is crucial for the effective application of these powerful synthetic molecules in research and biotechnology.

References

Unable to Confirm Binding Affinity for 4-(1H-indol-3-yl)-4-oxobutanoic acid Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the specific biological target and binding affinity of the compound 4-(1H-indol-3-yl)-4-oxobutanoic acid have not yielded sufficient publicly available data to generate the requested comparative guide. Without a confirmed biological target, a comparison of its binding affinity with alternative compounds, along with the associated experimental protocols and signaling pathways, cannot be accurately compiled.

The initial investigation did not identify a well-characterized protein or receptor to which this compound binds with a specified affinity. While the broader class of indole-containing molecules is known to interact with a variety of biological targets, such as S1P1 receptors and various enzymes, specific experimental data for the requested compound is not available in the public domain.

To proceed with the creation of a detailed comparison guide as outlined in the user's request, the primary biological target of this compound must first be identified. Once the target is known, a thorough search for its binding affinity data (e.g., Kd, Ki, or IC50 values) and similar data for alternative compounds that bind to the same target can be conducted. This information is essential for generating the comparative data tables, experimental protocols, and pathway visualizations requested.

Researchers and drug development professionals interested in the binding characteristics of this specific molecule would need to perform initial screening and target identification studies. If the user can provide a specific biological target of interest for this compound, a subsequent search for the relevant binding affinity data and comparative compounds can be initiated to fulfill the request for a comprehensive comparison guide.

Reproducibility and validation of 4-(1H-indol-3-yl)-4-oxobutanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthesis methods for 4-(1H-indol-3-yl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and drug development. The primary focus is on the widely employed Friedel-Crafts acylation, presenting both a conventional solvent-based method and a greener mechanochemical alternative. While direct comparative studies with extensive reproducibility and validation data for this specific molecule are limited in publicly available literature, this guide extrapolates from established protocols for similar compounds to offer a practical overview for laboratory application.

Data Presentation: Comparison of Synthesis Methods

The table below summarizes the key aspects of the two presented synthesis methods for this compound.

ParameterMethod 1: Conventional Friedel-Crafts AcylationMethod 2: Mechanochemical Friedel-Crafts Acylation
Principle Electrophilic aromatic substitution of indole with succinic anhydride using a Lewis acid catalyst in a solvent.Solvent-free electrophilic aromatic substitution of indole with succinic anhydride using a Lewis acid catalyst, activated by mechanical grinding.[1]
Starting Materials Indole, Succinic Anhydride, Anhydrous Aluminum Chloride (AlCl₃)Indole, Succinic Anhydride, Anhydrous Aluminum Chloride (AlCl₃)
Solvent Anhydrous benzene or other inert organic solvents.[2]None (Solvent-free).[1]
Catalyst Stoichiometric amounts of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]Stoichiometric amounts of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]
Typical Reaction Time 30 minutes to several hours.[2]1 to 2 hours.[1]
Typical Yield 77-82% (Reported for the synthesis of β-benzoylpropionic acid, specific yield for the target molecule may vary).[2]High yields (e.g., 79% for acylation of pyrene with phthalic anhydride) are reported for analogous reactions.[1]
Work-up Quenching with ice and hydrochloric acid, followed by filtration and washing.[2]Quenching with ice and hydrochloric acid, followed by filtration and washing.[1]
Green Chemistry Utilizes hazardous organic solvents like benzene.Environmentally friendly due to the absence of solvents.[1]
Scalability Well-established for various scales.Can be scaled up, as demonstrated with other substrates.[1]

Experimental Protocols

Method 1: Conventional Friedel-Crafts Acylation (Solvent-Based)

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2]

Materials:

  • Indole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃), powdered

  • Anhydrous benzene (or a suitable inert solvent)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add succinic anhydride (0.5 mole) and anhydrous benzene (225 mL).

  • With vigorous stirring, carefully add powdered anhydrous aluminum chloride (0.75 mole) in one portion. An exothermic reaction with the evolution of hydrogen chloride gas will occur.

  • To this mixture, add a solution of indole (0.5 mole) in anhydrous benzene dropwise from the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux using a heating mantle or oil bath and maintain for 30 minutes with continuous stirring.

  • Cool the flask in a cold water bath.

  • Slowly and carefully, add 300 mL of water through the dropping funnel to quench the reaction.

  • Transfer the mixture to a larger beaker containing crushed ice and add concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Mechanochemical Friedel-Crafts Acylation (Solvent-Free)

This protocol is a greener alternative adapted from solvent-free mechanochemical Friedel-Crafts acylation procedures.[1]

Materials:

  • Indole

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃), powdered

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Ball mill

  • Milling jars and balls

  • Mortar and pestle (for pre-grinding)

  • Filtration apparatus

Procedure:

  • Inside a fume hood, place indole (0.01 mole), succinic anhydride (0.01 mole), and powdered anhydrous aluminum chloride (0.025 mole) in a milling jar.

  • Mill the mixture for 1-2 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Upon completion, carefully transfer the reaction mixture to a beaker containing crushed ice and hydrochloric acid to quench the reaction.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • The product is often pure enough for many applications, but can be further purified by recrystallization if necessary.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up Indole Indole Reaction Friedel-Crafts Acylation Indole->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction AlCl3 Anhydrous AlCl₃ AlCl3->Reaction Catalyst Quenching Quenching (Ice/HCl) Reaction->Quenching Filtration Filtration & Washing Quenching->Filtration Product 4-(1H-indol-3-yl)-4- oxobutanoic acid Filtration->Product

Caption: General experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

DecisionTree Start Select Synthesis Method GreenChem Prioritize Green Chemistry? Start->GreenChem Equipment Ball Mill Available? GreenChem->Equipment Yes Conventional Conventional Solvent-Based Friedel-Crafts Acylation GreenChem->Conventional No Equipment->Conventional No Mechanochemical Mechanochemical Friedel-Crafts Acylation Equipment->Mechanochemical Yes

Caption: Decision tree for selecting a synthesis method for this compound based on key laboratory considerations.

References

A Comparative Analysis of Indole-3-Butyric Acid and Standard Chemotherapeutic Agents in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the in vitro efficacy of Indole-3-Butyric Acid against the standard chemotherapeutic agents 5-Fluorouracil (5-FU) and Oxaliplatin, with a focus on the human colorectal carcinoma cell line HCT116.

Data Presentation: In Vitro Efficacy and Mechanism of Action

The following tables summarize the half-maximal inhibitory concentration (IC50) values and the primary mechanisms of action for Indole-3-Butyric Acid, 5-Fluorouracil, and Oxaliplatin in the HCT116 human colorectal cancer cell line.

Table 1: Comparative IC50 Values in HCT116 Cells

CompoundIC50 Value (24h Incubation)IC50 Value (48h Incubation)Citation(s)
Indole-3-Butyric Acid6.28 ± 0.10 mM-[1][2]
5-Fluorouracil-19.87 µM[3]
Oxaliplatin-8.35 ± 0.78 µM[4]

Note: A lower IC50 value indicates higher potency.

Table 2: Comparative Mechanism of Action

CompoundPrimary Mechanism of ActionKey Molecular Targets/PathwaysCitation(s)
Indole-3-Butyric AcidInduction of apoptosis and cell cycle arrest.Activation of caspase-3, induction of G0/G1 and G2/M phase arrest. Derivatives have shown HDAC inhibition.[1][2][5][6]
5-FluorouracilAntimetabolite; disrupts DNA and RNA synthesis.Inhibition of thymidylate synthase (TS), incorporation into RNA and DNA.[7][8][9][10][11]
OxaliplatinDNA alkylating agent; inhibits DNA replication and transcription.Formation of platinum-DNA adducts, leading to DNA damage and apoptosis.[12][13][14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability and IC50 Determination (MTT Assay)

  • Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with various concentrations of the test compounds (Indole-3-Butyric Acid, 5-Fluorouracil, or Oxaliplatin) and incubated for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the drug concentration.

2. Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: HCT116 cells are treated with the IC50 concentration of the respective compounds for 24 hours. After treatment, cells are harvested and lysed using a chilled cell lysis buffer.[17][18]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Reaction: An equal amount of protein from each lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.[19]

  • Incubation: The reaction mixture is incubated at 37°C for 1-2 hours.[19]

  • Absorbance Measurement: The cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.[18][20]

  • Data Analysis: The caspase-3 activity is expressed as the fold increase in activity compared to untreated control cells.[2]

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

  • Cell Treatment and Harvesting: HCT116 cells are treated with the IC50 concentration of the compounds for 24 hours. Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells are then incubated at -20°C for at least 2 hours.[21][22][23]

  • Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[21][22][24]

  • Incubation: The cells are incubated in the staining solution in the dark to allow for stoichiometric binding of PI to DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.

  • Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software.[2][5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_iba Indole-3-Butyric Acid (IBA) - Apoptosis Induction IBA Indole-3-Butyric Acid CellCycle Cell Cycle Arrest (G0/G1 and G2/M) IBA->CellCycle Caspase9 Caspase-9 IBA->Caspase9 Intrinsic Pathway? Caspase8 Caspase-8 IBA->Caspase8 Extrinsic Pathway? Apoptosis Apoptosis CellCycle->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of Indole-3-Butyric Acid.

G cluster_5fu 5-Fluorouracil (5-FU) - Mechanism of Action FU 5-Fluorouracil FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP RNA_Damage RNA Damage FUTP->RNA_Damage Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition DNA_Synth_Block DNA Synthesis Block TS->DNA_Synth_Block Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Synth_Block->Apoptosis G cluster_oxaliplatin Oxaliplatin - Mechanism of Action Oxaliplatin Oxaliplatin DNA Nuclear DNA Oxaliplatin->DNA Enters Nucleus Adducts Platinum-DNA Adducts DNA->Adducts Forms Adducts Replication_Block Replication/Transcription Inhibition Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis G cluster_workflow Experimental Workflow: Cell Cycle Analysis Start HCT116 Cell Culture Treatment Treat with Compound (IC50 concentration, 24h) Start->Treatment Harvest Harvest Cells (Wash with PBS) Treatment->Harvest Fixation Fix in 70% Ethanol (≥2 hours at -20°C) Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Determine Cell Cycle Distribution (G0/G1, S, G2/M) Analysis->Result

References

A Cross-Species Comparative Guide to the Bioactivity of Indole-4-Oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the biological effects of 4-(1H-indol-3-yl)-4-oxobutanoic acid and its structural analogs reveals a diverse range of activities across various species, from potent anticancer effects in human cells to antioxidant properties in mammalian tissues and growth regulation in plants. While direct bioactivity data for this compound itself is limited in publicly available research, a comparative analysis of its derivatives and closely related indole compounds provides valuable insights into the therapeutic and biological potential of this chemical scaffold.

This guide synthesizes experimental data to offer a comparative overview of the bioactivity of compounds structurally related to this compound. The findings are presented for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their performance and potential applications.

Antitumor and Cytotoxic Activity

Derivatives of the indole-4-oxobutanoic acid scaffold have demonstrated notable antitumor activity against a range of human cancer cell lines. The primary mechanism observed involves the induction of apoptosis and cell cycle arrest.

A study on podophyllotoxin derivatives of 4-(1H-indol-1-yl)-4-oxobutanoic acid revealed significant inhibitory effects on non-small cell lung carcinoma (A549), cisplatin-resistant lung carcinoma (A549/DDP), and breast cancer (MCF-7) cells.[1] One of the most potent derivatives, compound 3l , exhibited high selectivity against cisplatin-resistant cells, with an IC50 value of 18.53 ± 1.51 µM.[1] This compound was found to induce apoptosis by causing G2/M phase cell cycle arrest.[1]

Other indole-based compounds have also shown promise as anticancer agents. A series of indole-based 1,3,4-oxadiazole derivatives were evaluated for their cytotoxic effects against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines.[2][3] The most active compound, 2e , displayed superior anticancer activity compared to the standard drug erlotinib, with IC50 values of 6.43 ± 0.72 μM (HCT116), 9.62 ± 1.14 μM (A549), and 8.07 ± 1.36 μM (A375).[2][3] Further investigation revealed that this compound acts as a potent EGFR inhibitor and significantly enhances apoptosis in HCT116 cells.[3]

In contrast, a thioxothiazolidinone derivative, Les-6614 , showed only weak antitumor activity, with IC50 values exceeding 100 μM for most tested cancer cell lines, including colon, breast, leukemia, and cervix cancer lines.[4] However, this compound did exhibit moderate anti-allergic and anti-inflammatory properties in guinea pigs.[4]

Table 1: Comparative in vitro Antitumor Activity of Indole-4-Oxobutanoic Acid Derivatives and Analogs
Compound/DerivativeSpecies (Cell Line)BioactivityIC50 Value (µM)Reference
Podophyllotoxin Derivative (3l)Homo sapiens (A549/DDP)Anticancer18.53 ± 1.51[1]
1,3,4-Oxadiazole Derivative (2e)Homo sapiens (HCT116)Anticancer (EGFR inhibitor)6.43 ± 0.72[2][3]
1,3,4-Oxadiazole Derivative (2e)Homo sapiens (A549)Anticancer (EGFR inhibitor)9.62 ± 1.14[2][3]
1,3,4-Oxadiazole Derivative (2e)Homo sapiens (A375)Anticancer (EGFR inhibitor)8.07 ± 1.36[2][3]
Thioxothiazolidinone Derivative (Les-6614)Homo sapiens (K562)Anticancer83.20[4]
Thioxothiazolidinone Derivative (Les-6614)Homo sapiens (Various)Anticancer> 100[4]

Neurological and Systemic Bioactivity in Animals

A complex derivative of this compound, known as CI-988 (PD-134,308), has been investigated for its effects on the central nervous system. In animal models, CI-988 acts as a selective antagonist for the cholecystokinin B (CCKB) receptor and has demonstrated anxiolytic effects.[5] It also potentiated the analgesic effects of morphine and endogenous opioids, prevented the development of opioid tolerance, and reduced withdrawal symptoms.[5]

Despite these promising preclinical results in animals, human clinical trials with CI-988 were disappointing, showing only minimal therapeutic effects even at high doses.[5] The reasons for this discrepancy between animal and human studies are not fully understood but may be related to poor pharmacokinetic properties of the drug in humans.[5]

In the silkworm, Bombyx mori, topical application of a related compound, indole-3-butyric acid (IBA), led to a significant increase in glycogen, protein, and total lipid content in the fat body, as well as increased trehalose and protein levels in the hemolymph. This suggests a role for indole derivatives in modulating insect metabolism.

Antioxidant and Protective Effects

Indole-3-butyric acid (IBA), a naturally occurring auxin, has shown significant antioxidant properties in porcine thyroid tissue.[4][6] In a study investigating oxidative damage induced by the Fenton reaction, IBA demonstrated a protective effect against lipid peroxidation.[4] The most effective concentrations were 5.0 mM and 10.0 mM, although protective effects were still observed at concentrations as low as 1.25 mM.[4][6] This suggests that indole derivatives could act as effective antioxidants, neutralizing free radicals and reactive oxygen species.[4]

Plant Growth Regulation

In the plant kingdom, indole-3-butyric acid (IBA) is a well-known auxin that plays a crucial role in root development. Studies in Arabidopsis thaliana and maize have shown that IBA induces the formation of lateral roots.[3] This process involves the conversion of IBA to another auxin, indole-3-acetic acid (IAA), within peroxisomes, which is followed by the production of peroxisomal nitric oxide (NO).[3] The coordinated release of IAA and NO from peroxisomes is a key factor in promoting lateral root formation.[3]

Signaling Pathway Modulation

The biological activities of indole derivatives are underpinned by their ability to modulate key cellular signaling pathways.

Anticancer Mechanisms: Several indole compounds exert their anticancer effects by targeting fundamental signaling pathways involved in cell survival and proliferation. Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) are known to deregulate the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. These compounds also modulate the downstream NF-κB signaling pathway , which plays a critical role in inflammation, invasion, and angiogenesis.

PI3K_Akt_mTOR_Pathway Indole_Compounds Indole Compounds (e.g., I3C, DIM) PI3K PI3K Indole_Compounds->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB->Proliferation

Modulation of the PI3K/Akt/mTOR/NF-κB pathway by indole compounds.

Anti-proliferative Effects in Colon Cancer Cells: Indole-3-acetic acid (IAA), a metabolite produced by gut microbiota, has been shown to suppress the proliferation of human colorectal cancer (CRC) derived Caco-2 cells. This anti-proliferative effect is mediated through the activation of the Toll-like receptor 4 (TLR4)-JNK signaling pathway . IAA acts as a ligand for TLR4, leading to the activation of JNK, which in turn inhibits cell cycle progression.

TLR4_JNK_Pathway IAA Indole-3-Acetic Acid (IAA) TLR4 TLR4 IAA->TLR4 JNK JNK TLR4->JNK Cell_Proliferation Inhibition of Cell Proliferation JNK->Cell_Proliferation

IAA-mediated activation of the TLR4-JNK pathway in Caco-2 cells.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

A Comparative Guide to Analytical Methods for the Detection of 4-(1H-indol-3-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantification of 4-(1H-indol-3-yl)-4-oxobutanoic acid in biological matrices. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical workflow for this compound. As specific validated methods for this analyte are not widely published, this guide draws upon established methodologies for structurally similar compounds, including keto-acids and indole derivatives.

Introduction to Analytical Challenges

This compound, a keto-acid containing an indole moiety, presents unique analytical challenges. The keto-acid group can be reactive and may require derivatization for improved stability and chromatographic performance. The indole group, however, offers a useful chromophore and fluorophore for UV and fluorescence detection, respectively. The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Methods

Two primary analytical techniques are proposed and compared: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of HPLC-UV/FLD and LC-MS/MS Methods
ParameterHPLC-UV/FLDLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance or fluorescence emission.Separation by chromatography, detection by mass-to-charge ratio of analyte and its fragments.
Specificity Moderate to high. Potential for interference from co-eluting compounds with similar spectral properties.Very high. Based on specific mass transitions of the parent and fragment ions.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.[1][2]Typically in the pg/mL to low ng/mL range.[3][4]
Linearity Good, typically with R² > 0.99 over a 2-3 order of magnitude concentration range.[1]Excellent, typically with R² > 0.99 over a 3-4 order of magnitude concentration range.
Accuracy & Precision Generally within ±15% for accuracy and <15% CV for precision, as per bioanalytical validation guidelines.[5][6]Generally within ±15% for accuracy and <15% CV for precision, as per bioanalytical validation guidelines.[5][6]
Matrix Effects Less susceptible to ion suppression/enhancement, but can be affected by matrix components that absorb at the same wavelength.Susceptible to ion suppression or enhancement from matrix components, requiring careful method development and use of internal standards.[7]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.[8]
Sample Throughput Moderate.High, especially with modern ultra-fast LC systems.[9]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Fluorescence Detection

This method is suitable for the routine analysis of this compound in simpler matrices or when high sensitivity is not the primary requirement. The indole moiety allows for sensitive fluorescence detection.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 280 nm.

    • Fluorescence: Excitation at 280 nm, Emission at 350 nm.[1]

3. Validation Parameters:

  • Linearity: Prepare calibration standards in the expected concentration range (e.g., 10 - 5000 ng/mL) and analyze to establish the calibration curve.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates to determine intra- and inter-day accuracy and precision.[5]

  • Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or internal standard peaks.

  • Recovery: Compare the analyte response in extracted samples to that of unextracted standards to determine the efficiency of the extraction process.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is preferred).

  • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and isopropanol).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system for fast and efficient separation.

  • Column: A sub-2 µm particle C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[9]

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a rapid gradient.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

  • MRM Transitions: The specific mass transitions for the parent ion to the most abundant and stable product ions for both the analyte and the internal standard need to be determined by direct infusion.

3. Validation Parameters:

  • Follow the comprehensive bioanalytical method validation guidelines issued by the EMA or FDA.[5][11] This includes assessing selectivity, accuracy, precision, linearity, recovery, matrix effects, and stability under various conditions (freeze-thaw, bench-top, long-term).[6][12]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc detect UV/Fluorescence Detection hplc->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the HPLC-UV/FLD method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start_lcms Plasma Sample add_is_lcms Add Internal Standard (Stable Isotope Labeled) start_lcms->add_is_lcms lle Liquid-Liquid Extraction add_is_lcms->lle centrifuge_lcms Centrifugation lle->centrifuge_lcms evaporate_lcms Evaporation centrifuge_lcms->evaporate_lcms reconstitute_lcms Reconstitution evaporate_lcms->reconstitute_lcms inject_lcms Inject Sample reconstitute_lcms->inject_lcms lc UHPLC Separation inject_lcms->lc msms Tandem MS Detection (MRM Mode) lc->msms quantify_lcms Quantification msms->quantify_lcms

Caption: Experimental workflow for the LC-MS/MS method.

Conclusion

The choice between HPLC-UV/FLD and LC-MS/MS for the analysis of this compound will be dictated by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, HPLC with UV or fluorescence detection offers a cost-effective and reliable option. However, for regulated bioanalysis, pharmacokinetic studies, or when trace-level quantification is necessary, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. Regardless of the chosen technique, a thorough method validation according to international guidelines is essential to ensure the generation of reliable and reproducible data.[5][6][11]

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-(1H-indol-3-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(1H-indol-3-yl)-4-oxobutanoic acid. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific hazard data for this compound, a conservative approach must be taken. Assume the compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.

Required PPE:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[1][2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams, particularly incompatible chemicals.[1]

  • Container Compatibility: Use containers made of a material compatible with the chemical. For acidic compounds, avoid metal containers.[1][2][3] The original container, if in good condition, is often a suitable choice for waste accumulation.[2][4]

Waste Container Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and crucial for safety.

  • Labeling Requirements: The container must be clearly labeled with the words "Hazardous Waste."[2][5]

  • Contents Identification: The label must also include the full chemical name: "this compound" and its concentration or approximate percentage in the waste mixture.[2][4]

  • Hazard Warning: Include an appropriate hazard warning pictogram or statement (e.g., "Harmful," "Irritant").[5]

Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5][6]

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[1][2][4] Ensure containers are in good condition and not leaking.[2]

  • Spill Containment: Place liquid waste containers in secondary containment to prevent spills.[3]

  • Segregation in Storage: Store containers of this compound waste segregated from incompatible materials such as strong oxidizing agents.[1][7][8]

Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

  • Contact Environmental Health and Safety (EHS): When the waste container is full or approaching the storage time limit, contact your institution's EHS office to arrange for a hazardous waste pickup.[6][9]

  • Professional Disposal: The compound must be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[9]

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on U.S. Environmental Protection Agency (EPA) regulations.[3][5] These are general guidelines; always consult your institution's specific policies.

ParameterLimitCitation(s)
Maximum Volume in Satellite Accumulation Area55 gallons[5][6]
Maximum Quantity of Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[6]
Maximum Storage Time in SAA (partially filled)Up to 12 months[6]
Container Removal from SAA After FullWithin 3 calendar days[4][6]
Maximum Storage Time for Large Quantity GeneratorsUp to 90 days[3][11]
Container Fill CapacityNo more than 90% of the container's capacity[3]

Experimental Protocols

As this document outlines a disposal procedure, there are no experimental protocols to cite. The procedures are based on established safety and regulatory guidelines for chemical waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of 4-(1H-indol-3-yl)-4-oxobutanoic acid waste assess_ppe Step 1: Assess Hazards and Don PPE start->assess_ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) assess_ppe->segregate solid_container Solid Waste Container segregate->solid_container Solid liquid_container Liquid Waste Container segregate->liquid_container Liquid label_container Step 3: Label Container - 'Hazardous Waste' - Chemical Name - Date solid_container->label_container liquid_container->label_container store Step 4: Store in Designated Satellite Accumulation Area label_container->store check_full Is Container Full or Storage Limit Reached? store->check_full check_full->store No contact_ehs Step 5: Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Compliant Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(1H-indol-3-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(1H-indol-3-yl)-4-oxobutanoic acid. Given the absence of a comprehensive, standalone safety data sheet (SDS), the following recommendations are synthesized from available safety data for this compound and structurally related indole derivatives. It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent laboratory safety protocols.

Hazard Assessment

Based on available data, this compound is considered to be:

  • Harmful if swallowed.

  • A cause of skin irritation.

  • A cause of serious eye irritation.

  • Potentially causing respiratory irritation.

The GHS pictogram associated with this compound is GHS07 (Exclamation mark), and the signal word is "Warning".

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Proper PPE is the final and essential barrier against chemical exposure and should be used in conjunction with engineering controls such as fume hoods.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.Prevents inhalation of the powdered compound, especially when weighing or transferring.

Operational Plan: Handling and Storage

A meticulous operational plan is critical to minimize risk and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing: Use a disposable weigh boat or paper to handle the powder. Pour the powder slowly and carefully to minimize dust generation.

  • Experimental Use: When adding the compound to a solution or reaction mixture, do so within the chemical fume hood. Keep the container of the solid chemical closed when not in use.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Aqueous waste solutions containing this compound should be collected in a separate, clearly labeled "Acidic Organic Waste" container. Do not mix this waste stream with other incompatible waste types.

  • Waste Neutralization (for small quantities):

    • For small amounts of acidic aqueous waste generated during experimentation, neutralization can be performed as a procedural step within a chemical fume hood.

    • Slowly add a dilute base (e.g., 1M sodium hydroxide) to the acidic solution while stirring.

    • Monitor the pH using pH indicator strips or a calibrated pH meter.

    • Continue adding the base until the pH is between 6.0 and 8.0. The neutralized solution can then be disposed of in accordance with local regulations.

  • Solid Waste Disposal:

    • The designated solid hazardous waste container must be kept closed when not in use.

    • When the container is full, it must be disposed of through the institution's official hazardous waste management program.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general procedures for safe handling and disposal.

G Experimental Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware react->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for handling this compound.

G Disposal Plan Logic cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled 'Acidic Organic Waste' Container is_liquid->collect_liquid Yes store_solid Store in Designated Area collect_solid->store_solid dispose_solid Dispose via Institutional Hazardous Waste Program store_solid->dispose_solid neutralize Neutralize Small Quantities (if applicable) collect_liquid->neutralize dispose_liquid Dispose via Institutional Hazardous Waste Program neutralize->dispose_liquid

Caption: Logical workflow for the disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-indol-3-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-indol-3-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.